8(R)-Hydroxyoctadecanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H36O3 |
|---|---|
Molecular Weight |
300.5 g/mol |
IUPAC Name |
(8R)-8-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/t17-/m1/s1 |
InChI Key |
YYWHSFVJGXJTKD-QGZVFWFLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 8(R)-Hydroxyoctadecanoic Acid: Natural Sources and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
8(R)-Hydroxyoctadecanoic acid is a chiral hydroxy fatty acid that has garnered interest within the scientific community for its presence in unique natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the discovery and natural occurrences of this compound, with a focus on its microbial and animal-derived sources. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its biosynthetic pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development and related fields.
Introduction
Hydroxy fatty acids (HFAs) are a diverse class of lipids characterized by the presence of one or more hydroxyl groups along their aliphatic chain. Their functionalization imparts unique chemical and physical properties, leading to a wide range of biological roles and potential industrial applications. Among these, this compound, a saturated C18 fatty acid with a hydroxyl group at the C-8 position and a specific R stereochemistry, stands out due to its defined natural origins and biosynthetic pathways.
This guide delves into the specifics of this compound, tracing its discovery and detailing its known natural sources. Particular emphasis is placed on its production by various fungal species and its identification in royal jelly.
Discovery and Initial Identification
The discovery of 8-hydroxylated fatty acids is intrinsically linked to the study of their unsaturated precursor, 8(R)-hydroxyoctadeca-9Z,12Z-dienoic acid (8(R)-HODE). Seminal research on the fungus Gaeumannomyces graminis, the causative agent of "take-all" disease in wheat, led to the identification of a prominent (8R)-dioxygenase enzyme. This enzyme was found to metabolize linoleic acid into (8R)-hydroperoxylinoleic acid, which is subsequently reduced to 8(R)-HODE.[1] Further studies on other fungi, such as Aspergillus nidulans, also confirmed the production of 8R-HODE with high stereoselectivity (>95% R).[1][2]
While the initial focus was on the unsaturated analogue, the saturated form, this compound, was subsequently identified. Its presence is often inferred from the hydrogenation of the corresponding unsaturated fatty acids. For instance, the hydrogenation of triglycerides extracted from the seeds of Dimorphotheca sinuata, which are rich in a precursor to (R)-9-hydroxystearic acid, followed by purification, yields the saturated (9R)-methyl-9-hydroxystearate.[3] A similar principle applies to the formation of this compound from its unsaturated counterpart, either through natural metabolic processes or laboratory synthesis.
The first report of 8-hydroxyoctanoic acid, a shorter-chain analogue, in royal jelly dates back to 1968, highlighting the early interest in hydroxylated fatty acids from this natural source.[4]
Natural Sources of this compound
The occurrence of this compound and its unsaturated precursor has been identified in a select number of natural sources, primarily within the fungal kingdom and in specific animal secretions.
Fungal Production
Several species of fungi are known to produce 8(R)-hydroxylated fatty acids. This production is a result of specific enzymatic pathways that introduce a hydroxyl group at the C-8 position of fatty acid substrates.
-
Gaeumannomyces graminis : This plant pathogenic fungus is a primary and well-documented source of 8(R)-HODE.[1]
-
Aspergillus nidulans : This filamentous fungus is another significant producer of 8(R)-HODE.[1][2]
Royal Jelly and Honey
Royal jelly, the exclusive food of queen bees, is a complex mixture of proteins, lipids, vitamins, and other bioactive compounds. Among its unique lipid components are several hydroxy fatty acids. While 8-hydroxyoctanoic acid (a C8 fatty acid) is a more frequently quantified component, 8-hydroxyoctadecanoic acid (C18) has also been reported.[5][6] The presence of these compounds is also detected in honey, likely transferred from royal jelly.[7]
Other Potential Sources
While fungi and royal jelly are the most well-established sources, research suggests the presence of 8-hydroxystearic acid in other biological systems, although the stereochemistry is not always specified. For example, 8-hydroxypalmitic acid has been identified in the milk fat of ewes and goats.[7] The presence of various regio-isomers of hydroxystearic acids in royal jelly has also been demonstrated, suggesting a broader distribution than initially thought.[4]
Quantitative Data
The concentration of 8-hydroxy fatty acids can vary significantly depending on the source. The following table summarizes available quantitative data for 8-hydroxyoctanoic acid in royal jelly, as data for the C18 analogue is less prevalent.
| Source | Compound | Concentration | Reference |
| Royal Jelly | 8-Hydroxyoctanoic acid | 9% (relative to 10-HDA) | [5] |
| Royal Jelly | 8-Hydroxyoctanoic acid | Identified as a key marker | [6] |
Biosynthesis
The biosynthesis of this compound primarily proceeds through its unsaturated precursor, 8(R)-HODE, in fungi. The key enzyme in this pathway is an 8R-dioxygenase .
The proposed biosynthetic pathway is as follows:
-
Oxygenation: Linoleic acid is oxygenated by an 8R-dioxygenase to form (8R)-hydroperoxyoctadecadienoic acid ((8R)-HPODE).
-
Reduction: The hydroperoxy group of (8R)-HPODE is then reduced to a hydroxyl group, yielding 8(R)-hydroxyoctadeca-9Z,12Z-dienoic acid (8(R)-HODE).
-
Saturation: The double bonds in 8(R)-HODE can be subsequently reduced through hydrogenation to yield the saturated this compound. This final step can occur naturally within the organism or can be achieved through chemical hydrogenation in a laboratory setting.[8]
References
- 1. Steric analysis of 8-hydroxy- and 10-hydroxyoctadecadienoic acids and dihydroxyoctadecadienoic acids formed from 8R-hydroperoxyoctadecadienoic acid by hydroperoxide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted and Suspect Fatty Acid Profiling of Royal Jelly by Liquid Chromatography—High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Royal jelly fatty acids bioprofiling using TLC-MS and digital image analysis coupled with chemometrics and non-parametric regression for discovering efficient biomarkers against melanoma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Determination of 10-hydroxystearic, 10-ketostearic, 8-hydroxypalmitic, and 8-ketopalmitic acids in milk fat by solid-phase extraction plus gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. znaturforsch.com [znaturforsch.com]
The Fungal Forge: A Technical Guide to the Biosynthesis of 8(R)-Hydroxyoctadecanoic Acid
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The biosynthesis of oxylipins, a class of signaling molecules derived from the oxygenation of fatty acids, is a critical process in the development and lifecycle of many fungi. Among these, 8(R)-Hydroxyoctadecanoic acid (8(R)-HODA) and its derivatives play a pivotal role as hormone-like signals, known as psi factors, that modulate the balance between sexual and asexual sporulation. This technical guide provides a comprehensive overview of the biosynthetic pathway of 8(R)-HODA in fungi, with a focus on the well-characterized enzymes in Aspergillus species.
The Core Biosynthetic Pathway: From Linoleic Acid to 8(R)-HODA
The primary route for 8(R)-HODA synthesis in fungi is initiated from the polyunsaturated fatty acid, linoleic acid. The key enzymatic players in this transformation belong to the linoleate (B1235992) diol synthase (LDS) family of enzymes. In fungi such as Aspergillus nidulans and Aspergillus fumigatus, these are often referred to as psi factor-producing oxygenases (Ppo)[1].
The biosynthesis is a two-step process catalyzed by a single fusion protein containing two distinct domains: a fatty acid dioxygenase (DOX) domain and a cytochrome P450 (CYP) or hydroperoxide isomerase domain[2][3][4].
-
Dioxygenation: The N-terminal DOX domain initiates the reaction by abstracting a hydrogen atom from the C-8 position of linoleic acid. This is followed by the stereospecific insertion of molecular oxygen to form the hydroperoxide intermediate, (8R)-hydroperoxyoctadecadienoic acid ((8R)-HPODE)[2][4]. This step is the defining reaction for the 8(R) stereochemistry of the final product.
-
Reduction/Isomerization: The (8R)-HPODE intermediate can then follow two principal fates. It can be reduced to 8(R)-HODA, or it can be further metabolized by the C-terminal CYP domain of the same enzyme. For instance, the PpoA enzyme in Aspergillus nidulans, a 5,8-LDS, isomerizes (8R)-HPODE to (5S,8R)-dihydroxyoctadecadienoic acid ((5S,8R)-DiHODE)[2][4]. The formation of 8(R)-HODA is a result of the reduction of the hydroperoxide group of (8R)-HPODE.
The localization of these enzymes is also a key aspect of their function. In Aspergillus nidulans, the PpoA protein has been found to be localized in lipid bodies within both asexual and sexual fruiting bodies[2].
Quantitative Data on Fungal Linoleate Diol Synthases
| Substrate | Specific Activity (U/mg) | Catalytic Efficiency (kcat/Km) | Reference |
| Linoleic Acid | 0.87 | High | [5] |
| α-Linolenic Acid | Not specified | Moderate | [5] |
| Oleic Acid | Not specified | Low | [5] |
| Palmitoleic Acid | Not specified | Very Low | [5] |
One unit of activity was defined as the amount of enzyme required to produce 1 μmol of 7,8-dihydroxy-9,12(Z,Z)-octadecadienoic acid per minute.[5]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of the 8(R)-HODA biosynthesis pathway.
Heterologous Expression and Purification of Fungal Dioxygenases
The following protocol is a composite method for the expression of a His-tagged fungal dioxygenase, such as PpoA, in Escherichia coli and subsequent purification using immobilized metal affinity chromatography (IMAC).
1. Expression Vector and Host Strain:
-
The full-length cDNA of the target dioxygenase is cloned into a suitable E. coli expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag.
-
The resulting plasmid is transformed into a competent E. coli expression strain, for example, BL21(DE3).
2. Culture Growth and Induction:
-
Inoculate a single colony of transformed E. coli into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.
-
Inoculate 1 L of fresh LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Continue to incubate the culture at a lower temperature, such as 18-25°C, for 12-16 hours to promote proper protein folding.
3. Cell Lysis and Lysate Preparation:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
4. Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA or other suitable IMAC column with Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of Wash Buffer to remove unbound proteins.
-
Elute the His-tagged protein with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
5. Buffer Exchange and Storage:
-
Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the purified enzyme at -80°C.
Fungal Dioxygenase Enzyme Activity Assay
This protocol describes a general method to determine the dioxygenase activity of a purified fungal enzyme like PpoA by monitoring the formation of hydroperoxide products.
1. Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate Stock Solution: 10 mM linoleic acid in ethanol.
-
Enzyme Solution: Purified dioxygenase at a known concentration (e.g., 1-10 µM) in storage buffer.
-
Reducing Agent: Triphenylphosphine (TPP) solution in methanol (B129727).
-
Termination Solution: Methanol.
2. Assay Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding Assay Buffer and the Substrate Stock Solution to the desired final concentration of linoleic acid (e.g., 10-100 µM).
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 25-30°C) for 5 minutes.
-
Initiate the reaction by adding the Enzyme Solution.
-
Incubate the reaction for a specific time period (e.g., 5-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of Termination Solution containing a reducing agent like TPP to reduce the hydroperoxide products to their corresponding hydroxides for stable analysis.
3. Product Analysis:
-
The products (e.g., 8-HODA) are typically extracted and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quantification is achieved by comparing the peak area of the product to a standard curve of authentic 8-HODA.
Extraction and Quantification of 8(R)-HODA from Fungal Cultures
This protocol outlines a method for the extraction and analysis of oxylipins, including 8(R)-HODA, from fungal mycelia and culture supernatants.
1. Sample Preparation:
-
Grow the fungal culture under the desired conditions.
-
Separate the mycelia from the culture supernatant by filtration.
-
Freeze both the mycelia and supernatant in liquid nitrogen and store at -80°C until extraction.
2. Extraction:
-
For mycelia, lyophilize and grind to a fine powder.
-
For the supernatant, thaw on ice.
-
To both sample types, add a deuterated internal standard (e.g., 8-HODE-d4) to allow for accurate quantification.
-
Extract the oxylipins using a solvent system such as a mixture of isopropanol, ethyl acetate, and 0.1% formic acid.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic phase and repeat the extraction of the aqueous phase.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol/water).
-
Perform SPE using a C18 cartridge to remove interfering compounds.
-
Wash the cartridge with a low-polarity solvent.
-
Elute the oxylipins with a more polar solvent, such as methanol or acetonitrile.
-
Evaporate the eluate to dryness.
4. LC-MS/MS Analysis:
-
Reconstitute the final dried extract in the LC mobile phase.
-
Analyze the sample using a reverse-phase LC column coupled to a tandem mass spectrometer operating in negative ion mode.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify 8(R)-HODA and the internal standard based on their specific precursor and product ion transitions.
Conclusion
The biosynthesis of 8(R)-HODA in fungi is a well-defined pathway centered around the activity of linoleate diol synthase enzymes. These bifunctional proteins efficiently convert linoleic acid into the key signaling molecule 8(R)-HPODE, which can then be reduced to 8(R)-HODA or further isomerized to dihydroxy fatty acids. The detailed protocols provided in this guide offer a starting point for researchers to investigate this important pathway, enabling further characterization of the enzymes involved and a deeper understanding of the role of oxylipins in fungal biology. This knowledge is crucial for the development of novel antifungal strategies and for harnessing these enzymatic pathways for biotechnological applications.
References
- 1. A protein radical and ferryl intermediates are generated by linoleate diol synthase, a ferric hemeprotein with dioxygenase and hydroperoxide isomerase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of PpoA from Aspergillus nidulans as a Fusion Protein of a Fatty Acid Heme Dioxygenase/Peroxidase and a Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of 5,8-LDS of Aspergillus fumigatus and its dioxygenase domain. A comparison with 7,8-LDS, 10-dioxygenase, and cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of PpoA from Aspergillus nidulans as a fusion protein of a fatty acid heme dioxygenase/peroxidase and a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a recombinant 7,8-linoleate diol synthase from Glomerella cingulate - PubMed [pubmed.ncbi.nlm.nih.gov]
Production of 8(R)-Hydroxyoctadecanoic Acid in Gaeumannomyces graminis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the production of 8(R)-Hydroxyoctadecanoic acid (8-HOA), a valuable hydroxy fatty acid, in the ascomycete fungus Gaeumannomyces graminis. This document details the biosynthetic pathway, the key enzymes involved, their known characteristics, and the experimental protocols for the cultivation of the fungus, extraction, and analysis of 8-HOA. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the microbial production of bioactive lipids. All quantitative data are summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding.
Introduction
Gaeumannomyces graminis, a plant pathogenic fungus known for causing take-all disease in cereals, possesses a unique metabolic capability to synthesize this compound (8-HOA). This C18 hydroxy fatty acid (HFA) is of significant interest due to the potential biological activities of HFAs, which are explored in various fields, including pharmaceuticals and as precursors for specialty chemicals. The production of 8-HOA in G. graminis is a highly specific enzymatic process, offering a potential route for the biotechnological synthesis of this chiral molecule. This guide consolidates the current scientific knowledge on the core aspects of 8-HOA production in this fungus.
Biosynthesis of this compound
The biosynthesis of 8-HOA in Gaeumannomyces graminis is a two-step enzymatic process that utilizes linoleic acid as the primary substrate. The pathway involves an initial dioxygenation followed by the reduction of the resulting hydroperoxide.
Key Enzymes
Two principal enzymes are responsible for the conversion of linoleic acid to 8-HOA:
-
Linoleate (B1235992) 8R-dioxygenase: This enzyme catalyzes the stereospecific insertion of molecular oxygen at the C-8 position of linoleic acid to form (8R)-hydroperoxy-9Z,12Z-octadecadienoic acid (8-HPODE).
-
Hydroperoxide Isomerase/Peroxidase Activity: The subsequent reduction of the hydroperoxy intermediate, 8-HPODE, to the corresponding stable hydroxy fatty acid, 8-HOA, is carried out by cellular peroxidases or a hydroperoxide isomerase with reductase activity.
The primary enzymatic activities for this conversion have been located in the cytosolic fraction of the fungal mycelia.
Biosynthetic Pathway Diagram
Caption: Biosynthetic pathway of this compound in G. graminis.
Quantitative Data
The following tables summarize the available quantitative data for the key enzyme in the 8-HOA biosynthetic pathway.
Table 1: Characteristics of Purified Linoleate 8R-dioxygenase from Gaeumannomyces graminis
| Parameter | Value | Reference |
| Specific Activity | 1.8 µmol/min/mg of protein | [1] |
| Optimal pH | 7.2 - 7.4 | [1] |
| Km for Linoleic Acid | 8 µM | [1] |
| Km for Oxygen | 30 µM | [1] |
| Isoelectric Point (pI) | 5.2 | [1] |
| Subunit Molecular Mass | 130 kDa | [1] |
| Native Molecular Mass | 520 kDa (tetramer) | [1] |
Note: Data for the hydroperoxide isomerase/peroxidase involved in the second step is limited.
Experimental Protocols
This section provides detailed methodologies for the cultivation of Gaeumannomyces graminis, extraction of hydroxy fatty acids, and their subsequent analysis.
Fungal Cultivation for 8-HOA Production
A standardized protocol for the submerged fermentation of Gaeumannomyces graminis to promote the production of 8-HOA is outlined below.
Caption: Workflow for G. graminis cultivation for 8-HOA production.
Materials:
-
Gaeumannomyces graminis culture
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Potato Dextrose Broth (PDB) or a defined production medium
-
Linoleic acid solution (sterilized)
-
Shaking incubator
-
Sterile flasks
Procedure:
-
Starter Culture: Inoculate a PDA plate with Gaeumannomyces graminis and incubate at 25°C for 7-10 days until sufficient mycelial growth is observed.
-
Seed Culture: Aseptically transfer a few agar plugs of the mycelium from the PDA plate to a flask containing sterile PDB. Incubate at 25°C with shaking at 150 rpm for 3-5 days.
-
Production Culture: Inoculate a larger volume of production medium with the seed culture (typically 5% v/v). The production medium can be PDB or a defined medium with specific carbon and nitrogen sources.
-
Incubation: Incubate the production culture at 25°C with shaking at 150 rpm for 5-7 days to allow for substantial biomass accumulation.
-
Substrate Addition: Aseptically add a filter-sterilized solution of linoleic acid to the culture to a final concentration of 0.1-1.0 g/L.
-
Induction Phase: Continue the incubation for an additional 24-48 hours to allow for the conversion of linoleic acid to 8-HOA.
-
Harvesting: Separate the fungal biomass from the culture broth by filtration through cheesecloth or a similar filter. The mycelia and the filtrate can be processed separately for 8-HOA extraction.
Extraction of 8-HOA from Fungal Culture
Materials:
-
Fungal biomass and culture filtrate
-
Ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Liquid-Liquid Extraction of Filtrate:
-
Acidify the culture filtrate to pH 3-4 with HCl.
-
Extract the acidified filtrate three times with an equal volume of ethyl acetate.
-
Pool the organic phases.
-
-
Solid-Liquid Extraction of Mycelia:
-
Homogenize the fungal biomass in a solvent mixture such as chloroform:methanol (2:1, v/v).
-
Stir for several hours at room temperature.
-
Separate the solvent from the cell debris by centrifugation or filtration.
-
-
Drying and Concentration:
-
Combine the organic extracts from the filtrate and mycelia.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator.
-
-
Storage: Resuspend the dried extract in a small volume of a suitable solvent (e.g., methanol) and store at -20°C until analysis.
Analysis of 8-HOA by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase and Gradient (Example):
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 60% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
Procedure:
-
Sample Preparation: Filter the reconstituted extract through a 0.45 µm syringe filter.
-
Injection: Inject 10-20 µL of the filtered sample onto the HPLC column.
-
Analysis: Monitor the elution profile at 210 nm. The retention time of 8-HOA should be determined using a pure standard.
-
Quantification: Create a calibration curve using a series of known concentrations of an 8-HOA standard to quantify the amount in the sample.
Analysis of 8-HOA by GC-MS
For GC-MS analysis, the carboxylic acid and hydroxyl groups of 8-HOA must be derivatized to increase their volatility.
Derivatization (Example using BF3-Methanol and BSTFA):
-
Esterification (FAMEs):
-
To the dried extract, add 1-2 mL of 14% Boron trifluoride (BF3) in methanol.
-
Heat at 60°C for 30 minutes.
-
Cool and add 1 mL of water and 2 mL of hexane (B92381).
-
Vortex and collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).
-
-
Silylation (TMS ethers):
-
Evaporate the hexane to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat at 60°C for 30 minutes.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C
-
Oven Program: Start at 150°C, ramp to 280°C at 5°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-550.
Analysis:
-
The identity of the derivatized 8-HOA can be confirmed by its mass spectrum, which will show characteristic fragmentation patterns.
Regulation of 8-HOA Production
The regulation of 8-HOA production in Gaeumannomyces graminis is not well-elucidated. However, it is likely influenced by several factors:
-
Substrate Availability: The concentration of linoleic acid in the culture medium is a critical factor. High concentrations may be inhibitory to fungal growth.
-
Culture Conditions: Factors such as pH, temperature, aeration, and the composition of the culture medium (carbon and nitrogen sources) can significantly impact both fungal growth and the expression and activity of the biosynthetic enzymes.
-
Transcriptional Regulation: The expression of the genes encoding the linoleate 8R-dioxygenase and the subsequent hydroperoxide metabolizing enzymes is likely under complex transcriptional control, potentially involving transcription factors that respond to fatty acid levels and other metabolic signals. Further research, such as gene expression studies (e.g., RT-qPCR or RNA-Seq) under different culture conditions, is needed to unravel these regulatory networks.
Conclusion
Gaeumannomyces graminis presents a promising microbial platform for the stereospecific production of this compound. This guide has summarized the core knowledge regarding the biosynthesis of this valuable compound, including the key enzymes, their characteristics, and detailed experimental protocols for its production and analysis. While significant progress has been made in understanding the enzymatic basis of 8-HOA synthesis, further research is required to optimize production yields and to fully understand the regulatory mechanisms governing this metabolic pathway. The methodologies and data presented herein provide a solid foundation for researchers and professionals to advance the study and potential application of 8-HOA from this fungal source.
References
The Role of 8(R)-Hydroxyoctadecanoic Acid in Aspergillus nidulans Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8(R)-Hydroxyoctadecanoic acid (8(R)-HODA) is a crucial oxylipin signaling molecule in the filamentous fungus Aspergillus nidulans. Synthesized by the fatty acid oxygenase PpoA, this lipid mediator plays a pivotal role in regulating the delicate balance between asexual and sexual development, secondary metabolite production, and host-pathogen interactions. Understanding the metabolic and signaling pathways governed by 8(R)-HODA offers promising avenues for the development of novel antifungal strategies and the manipulation of fungal secondary metabolism for biotechnological applications. This technical guide provides an in-depth overview of the biosynthesis of 8(R)-HODA, its downstream signaling cascade, and its physiological effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction
Aspergillus nidulans, a model filamentous fungus, utilizes a complex network of signaling molecules to orchestrate its life cycle and metabolic activities. Among these are oxylipins, a class of oxygenated fatty acids that act as hormone-like signals. This compound (8(R)-HODA) is a prominent oxylipin in A. nidulans, derived from oleic acid. It is part of a group of signaling molecules collectively known as psi (precocious sexual inducer) factors, which were first identified for their role in modulating the ratio of asexual to sexual sporulation[1][2]. The biosynthesis and signaling of 8(R)-HODA are intricately linked to key developmental and metabolic processes, including the production of the mycotoxin sterigmatocystin (B1681140) and the antibiotic penicillin[3][4]. This guide delves into the core aspects of 8(R)-HODA's function in A. nidulans metabolism.
Biosynthesis of this compound
The primary enzyme responsible for the synthesis of 8(R)-HODA in Aspergillus nidulans is PpoA, a fatty acid oxygenase with (8R)-dioxygenase activity[5][6]. PpoA catalyzes the introduction of molecular oxygen into oleic acid to produce 8(R)-hydroperoxyoctadecanoic acid (8(R)-HPODE), which is then reduced to 8(R)-HODA.
The gene encoding PpoA, ppoA, is crucial for the production of 8(R)-HODA. Deletion of ppoA results in a significant reduction in the biosynthesis of (8R)-hydro(per)oxyoctadecadienoic acid ((8R)-H(P)ODE)[5][6]. PpoA itself is a fascinating bifunctional enzyme, possessing both a dioxygenase and a P450 heme thiolate domain, allowing it to catalyze multiple steps in oxylipin biosynthesis[7][8].
Diagram of the 8(R)-HODA Biosynthetic Pathway
Caption: Biosynthesis of 8(R)-HODA from oleic acid catalyzed by PpoA.
Signaling Pathway of 8(R)-HODA
8(R)-HODA and other related oxylipins act as extracellular signals that are perceived by the fungus through a G protein-coupled receptor (GPCR) mediated pathway[1][3][9]. In A. nidulans, the GPCR GprD has been identified as a key receptor for oxylipin signaling[1][3].
Upon binding of 8(R)-HODA to GprD, a conformational change in the receptor is thought to activate a heterotrimeric G protein. This activation leads to a transient increase, or "burst," in the intracellular concentration of cyclic AMP (cAMP)[3]. The elevated cAMP levels then activate Protein Kinase A (PKA), a key downstream effector that phosphorylates various target proteins, ultimately leading to changes in gene expression that regulate development and secondary metabolism[1][3]. Deletion of gprD prevents the oxylipin-induced cAMP accumulation, confirming its role as an upstream receptor in this pathway[1][3].
Diagram of the 8(R)-HODA Signaling Pathway
Caption: The 8(R)-HODA signaling cascade in A. nidulans.
Physiological Roles and Quantitative Effects
The 8(R)-HODA signaling pathway has profound effects on the physiology of A. nidulans, most notably on the balance between asexual (conidiation) and sexual (cleistothecia formation) development, and on the production of secondary metabolites.
Regulation of Fungal Development
Oxylipins, including 8(R)-HODA, are key regulators of the asexual-to-sexual development ratio. This is mediated through the differential expression of key developmental regulatory genes, such as brlA (a key regulator of conidiation) and veA (a key regulator of sexual development)[1][10][11].
| Genetic Modification | Effect on Asexual/Sexual Spore Ratio | Reference |
| Deletion of ppoA (ΔppoA) | 4-fold increase | |
| Forced expression of ppoA | 6-fold decrease |
Control of Secondary Metabolism
The production of important secondary metabolites is also under the control of the oxylipin signaling pathway. Deletion of ppo genes has been shown to have a dramatic impact on the biosynthesis of the mycotoxin sterigmatocystin and the antibiotic penicillin[3][4].
| Genotype | Sterigmatocystin (ST) Production | Penicillin (PN) Production | Reference |
| Wild-type | Normal | Normal | [4] |
| ΔppoA;ΔppoC | Unable to produce | Overproduced | [4] |
| ΔppoA;ΔppoB;ΔppoC | Unable to produce | Overproduced | [4] |
Note: The original literature describes the effects qualitatively. Quantitative data on the exact concentrations of ST and PN in these mutants would require further specific experimentation.
Experimental Protocols
This section provides a detailed methodology for a key experiment: quantifying the effect of 8(R)-HODA on the expression of developmental regulatory genes in A. nidulans using quantitative real-time PCR (qRT-PCR).
Fungal Strains and Culture Conditions
-
Strains: Aspergillus nidulans wild-type (e.g., FGSC A4) and a ΔppoA mutant strain.
-
Media: Grow strains on minimal medium (MM) with appropriate supplements.
-
Culture: Inoculate 100 ml of liquid MM in 250 ml flasks with 1 x 108 conidia/ml. Incubate at 37°C with shaking at 200 rpm for 18 hours to obtain vegetative mycelia.
Treatment with 8(R)-HODA
-
Prepare a stock solution of 8(R)-HODA in ethanol (B145695).
-
Add 8(R)-HODA to the mycelial cultures to a final concentration of 10 µM. Use an equivalent volume of ethanol as a vehicle control.
-
Incubate the treated cultures for an additional 4 hours.
RNA Extraction and cDNA Synthesis
-
Harvest mycelia by filtration through Miracloth and immediately freeze in liquid nitrogen.
-
Grind the frozen mycelia to a fine powder using a mortar and pestle.
-
Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any genomic DNA contamination.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
Quantitative Real-Time PCR (qRT-PCR)
-
Primers: Design or use validated primers for the target genes (brlA and veA) and a reference gene (e.g., β-tubulin, tubC).
-
Reaction Mix: Prepare a 20 µl reaction mixture containing SYBR Green Master Mix, forward and reverse primers (final concentration 0.5 µM each), and 1 µl of cDNA template.
-
Cycling Conditions:
-
Initial denaturation: 95°C for 10 min.
-
40 cycles of:
-
Denaturation: 95°C for 15 s.
-
Annealing/Extension: 60°C for 60 s.
-
-
Melt curve analysis to verify product specificity.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the reference gene and comparing the 8(R)-HODA treated samples to the ethanol control.
Diagram of the Experimental Workflow
Caption: Experimental workflow for analyzing gene expression changes.
Conclusion and Future Directions
This compound is a key signaling molecule in Aspergillus nidulans, with a well-defined biosynthetic pathway and a signaling cascade that profoundly impacts fungal development and metabolism. The elucidation of the PpoA-GprD-cAMP-PKA pathway provides a solid framework for understanding how this fungus responds to its own lipid signals.
Future research should focus on obtaining more precise quantitative data on the dose-response relationship between 8(R)-HODA and its physiological effects. Identifying the full spectrum of downstream targets of PKA in this pathway will provide a more complete picture of its regulatory network. Furthermore, exploring the role of 8(R)-HODA and other oxylipins in the context of host-pathogen interactions could reveal novel targets for antifungal drug development. The manipulation of this pathway also holds potential for biotechnological applications, such as enhancing the production of beneficial secondary metabolites like penicillin. A deeper understanding of 8(R)-HODA metabolism and signaling will undoubtedly continue to be a fruitful area of research in fungal biology and biotechnology.
References
- 1. Comprehensive Analysis of Aspergillus nidulans PKA Phosphorylome Identifies a Novel Mode of CreA Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pka, Ras and RGS protein interactions regulate activity of AflR, a Zn(II)2Cys6 transcription factor in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. Identification of PpoA from Aspergillus nidulans as a Fusion Protein of a Fatty Acid Heme Dioxygenase/Peroxidase and a Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Expression of Sterigmatocystin and Penicillin Genes in Aspergillus nidulans Is Controlled by veA, a Gene Required for Sexual Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Characterization of Gene Regulatory Circuits Associated With Fungal Secondary Metabolism to Discover Novel Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 8(R)-Hydroxyoctadecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 8(R)-hydroxyoctadecanoic acid, a saturated hydroxy fatty acid. Due to the limited availability of direct experimental spectra for the free acid form of this specific enantiomer, this document leverages data from its closely related methyl esters to provide a detailed and accurate spectroscopic profile. This guide is intended to support researchers in the identification, characterization, and utilization of this compound in drug development and other scientific endeavors.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for derivatives of 8-hydroxyoctadecanoic acid. The Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data are derived from the analysis of methyl 8-(palmitoyloxy)octadecanoate, providing a strong basis for the spectral characteristics of the 8-hydroxyoctadecanoic acid backbone[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of Methyl 8-(palmitoyloxy)octadecanoate in CDCl₃ (400 MHz) [1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 4.92–4.79 | m | COOCH |
| 3.66 | s | OCH₃ |
| 2.32–2.23 | m | COCH₂ (from both acid functionalities) |
| 1.65–1.57 | m | CH₂ adjacent to COCH₂ |
| 1.55–1.45 | m | CH₂ |
| 1.35–1.21 | m | (CH₂)n |
| 0.87 | t | CH₃ (from both alkyl chains) |
Table 2: ¹³C NMR Spectroscopic Data of Methyl 8-(palmitoyloxy)octadecanoate in CDCl₃ (100 MHz) [1]
| Chemical Shift (δ) ppm | Assignment |
| 174.2, 173.7 | C=O |
| 73.9 | COOCH |
| 51.4 | OCH₃ |
| 34.7, 34.2, 34.1, 34.0 | CH₂ adjacent to C=O and COOCH |
| 31.9, 29.7, 29.6, 29.5, 29.3, 29.2, 29.1, 29.0, 25.3, 25.2, 25.1, 24.9 | (CH₂)n |
| 22.7 | CH₂ adjacent to CH₃ |
| 14.1 | CH₃ |
Mass Spectrometry (MS)
Table 3: High-Resolution Mass Spectrometry (HRMS) Data of Methyl 8-(palmitoyloxy)octadecanoate [1]
| Ion | Calculated m/z | Found m/z |
| [M + Na]⁺ | 575.5010 | 575.5009 |
For the free acid, this compound, the expected molecular ion in negative ion mode ESI-MS would be [M-H]⁻ at m/z 299.2592.
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands for 8-Hydroxyoctadecanoic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3400 | Broad | O-H stretch (alcohol) |
| 2920, 2850 | Strong | C-H stretch (alkane) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1465 | Medium | C-H bend (alkane) |
| ~1280 | Medium | C-O stretch (carboxylic acid) |
| ~1050 | Medium | C-O stretch (secondary alcohol) |
| ~930 | Broad | O-H bend (carboxylic acid dimer) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on an Avance III HD Bruker 400 MHz spectrometer[1]. The samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and the spectra were internally referenced to the residual solvent signals[1].
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectra were obtained on a Bruker Maxis Impact QTOF spectrometer using electrospray ionization (ESI) in positive ion mode[1].
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a fatty acid derivative, from sample preparation to data analysis.
Caption: General workflow for obtaining and analyzing spectroscopic data.
References
Stereochemistry and Absolute Configuration of 8-Hydroxyoctadecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxyoctadecanoic acid (8-HSA) is a saturated fatty acid containing a hydroxyl group at the C-8 position. The presence of this chiral center gives rise to two enantiomers: (R)-8-hydroxyoctadecanoic acid and (S)-8-hydroxyoctadecanoic acid. While its regioisomers, such as 9-HSA and 12-HSA, have been the subject of various biological studies, 8-HSA remains a less-explored molecule. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of 8-hydroxyoctadecanoic acid, including generalized experimental approaches for its enantioselective synthesis, chiral separation, and characterization. Due to a lack of specific experimental data in the current literature for the individual enantiomers of 8-HSA, this guide presents established methodologies for analogous compounds, offering a foundational framework for researchers.
Introduction to Stereochemistry in Hydroxy Fatty Acids
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. For molecules with a single chiral center, such as 8-hydroxyoctadecanoic acid, this results in a pair of non-superimposable mirror images called enantiomers.
The absolute configuration at the chiral center is designated as either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules. The direction in which an enantiomer rotates plane-polarized light is a physical property denoted as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. It is crucial to note that the R/S designation and the direction of optical rotation are not directly correlated and must be determined experimentally.
The biological activities of enantiomers can differ significantly, as they may interact differently with chiral biological molecules such as enzymes and receptors. For instance, while racemic 8-HSA has been reported to show no inhibitory activity in a panel of human cancer cell lines, the biological activities of the individual enantiomers have not been extensively studied[1].
Physicochemical Properties
| Property | (R)-9-Hydroxyoctadecanoic acid (Methyl Ester) | 12-Hydroxyoctadecanoic acid (Racemic) | (R)-10-Hydroxystearic Acid |
| Melting Point (°C) | 50–51[2] | 74-76 or 80-81[3][4] | 82.5–84.3[5] |
| Optical Rotation | Not specified in the provided reference | 0 (racemic mixture) | Not specified in the provided reference |
Note: The data presented are for related compounds and should be used as a general reference only.
Enantioselective Synthesis of 8-Hydroxyoctadecanoic Acid
A specific, detailed protocol for the enantioselective synthesis of (R)- and (S)-8-hydroxyoctadecanoic acid is not available in the current literature. However, a general strategy can be adapted from established methods for the asymmetric synthesis of other hydroxy fatty acids. One such approach involves the creation of a chiral epoxide followed by nucleophilic opening.
General Experimental Protocol: Asymmetric Epoxidation and Ring Opening
This protocol is a generalized adaptation and would require optimization for the specific synthesis of 8-HSA enantiomers.
Step 1: Synthesis of a suitable unsaturated precursor. This would typically involve standard organic synthesis techniques to produce an alkene with the double bond at the C-8 position of an 18-carbon chain with a protected carboxylic acid at one end.
Step 2: Asymmetric Epoxidation. Using a Sharpless asymmetric epoxidation or a similar method, the alkene can be converted to an enantiomerically enriched epoxide. The choice of chiral catalyst (e.g., (+)- or (-)-diethyl tartrate) will determine whether the (R) or (S) epoxide is formed.
Step 3: Reductive Ring Opening of the Epoxide. The epoxide is then opened reductively to yield the desired chiral alcohol. Reagents such as Red-Al® or lithium aluminum hydride can be used for this purpose.
Step 4: Deprotection of the Carboxylic Acid. The protecting group on the carboxylic acid is removed to yield the final (R)- or (S)-8-hydroxyoctadecanoic acid.
Figure 1: Generalized workflow for the enantioselective synthesis of 8-HSA.
Chiral Resolution of Racemic 8-Hydroxyoctadecanoic Acid
If a racemic mixture of 8-HSA is synthesized, the enantiomers can be separated using chiral resolution techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. This is typically achieved using a chiral stationary phase (CSP).
General Experimental Protocol:
-
Column Selection: A polysaccharide-based chiral column, such as Chiralpak® AD or Chiralcel® OD, is often effective for the separation of hydroxy fatty acids.
-
Mobile Phase: A mobile phase consisting of a mixture of hexane (B92381) and a polar alcohol (e.g., isopropanol (B130326) or ethanol) with a small amount of an acidic modifier (e.g., acetic acid or trifluoroacetic acid) is commonly used for normal-phase chromatography. For reverse-phase chromatography, a mixture of water, acetonitrile, and an acidic modifier can be employed.
-
Detection: Detection is typically achieved using a UV detector at a low wavelength (e.g., 210 nm) or a mass spectrometer.
-
Optimization: The mobile phase composition, flow rate, and column temperature should be optimized to achieve baseline separation of the two enantiomers.
Figure 2: General workflow for chiral HPLC separation of 8-HSA enantiomers.
Diastereomeric Salt Crystallization
This classical resolution method involves reacting the racemic carboxylic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
General Experimental Protocol:
-
Chiral Base Selection: A suitable enantiomerically pure chiral base, such as (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine, is chosen.
-
Salt Formation: The racemic 8-hydroxyoctadecanoic acid is dissolved in a suitable solvent (e.g., ethanol, acetone) and treated with one equivalent of the chiral base.
-
Fractional Crystallization: The solution is allowed to cool slowly, leading to the crystallization of the less soluble diastereomeric salt.
-
Isolation and Purification: The crystals are isolated by filtration and can be recrystallized to improve diastereomeric purity.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then acidified to liberate the enantiomerically enriched 8-hydroxyoctadecanoic acid. The other enantiomer can be recovered from the mother liquor.
Determination of Absolute Configuration
Once the enantiomers are separated, their absolute configuration must be determined.
Mosher's Ester Analysis
This NMR-based method involves derivatizing the chiral alcohol with a chiral reagent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters. The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the determination of the absolute configuration of the original alcohol.
General Experimental Protocol:
-
Derivatization: The separated enantiomer of 8-hydroxyoctadecanoic acid (or its methyl ester) is reacted with both (R)- and (S)-MTPA chloride to form the respective diastereomeric esters.
-
NMR Analysis: High-resolution ¹H NMR spectra are acquired for both diastereomeric products.
-
Spectral Comparison: The chemical shifts of the protons adjacent to the newly formed ester are compared. By applying Mosher's model, the absolute configuration of the alcohol can be deduced from the differences in chemical shifts (Δδ = δS - δR).
Biological Context
Currently, there is a lack of information regarding specific signaling pathways or biological mechanisms involving 8-hydroxyoctadecanoic acid. One study investigating the antiproliferative activity of a series of hydroxystearic acid regioisomers on human cancer cell lines found that 8-HSA did not exhibit inhibitory activity[1]. Further research into the biological roles of the individual enantiomers of 8-HSA is warranted to determine if they possess unique activities that are not apparent in the racemic mixture.
Conclusion
This technical guide provides a framework for the study of the stereochemistry and absolute configuration of 8-hydroxyoctadecanoic acid. While specific experimental data for the individual enantiomers of 8-HSA are sparse in the current scientific literature, the generalized protocols for enantioselective synthesis, chiral resolution, and determination of absolute configuration presented herein offer a solid starting point for researchers in this area. The elucidation of the properties and biological activities of (R)- and (S)-8-hydroxyoctadecanoic acid will contribute to a more complete understanding of the structure-activity relationships within the broader class of hydroxy fatty acids.
References
- 1. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel - PMC [pmc.ncbi.nlm.nih.gov]
Biological significance of the (R)-enantiomer of 8-Hydroxyoctadecanoic acid
An In-depth Technical Guide on the Biological Significance of the (R)-enantiomer of 8-Hydroxyoctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-8-Hydroxyoctadecanoic acid ((R)-8-HSA) is a chiral lipid molecule whose biological significance is largely unexplored. While its regioisomers, particularly 9-HSA and 13-HSA, have been implicated in various cellular processes including cancer cell proliferation and inflammation, 8-HSA has remained enigmatic. Notably, studies on the racemic mixture of 8-HSA have shown a lack of antiproliferative activity against various cancer cell lines, suggesting that the position of the hydroxyl group is a critical determinant of biological function. However, the distinct roles of the (R) and (S) enantiomers of 8-HSA have not been elucidated. Drawing parallels from other hydroxy fatty acids where stereochemistry dictates biological activity, it is highly probable that the (R)-enantiomer of 8-HSA possesses unique physiological functions. This guide synthesizes the current knowledge on hydroxystearic acids, proposes potential signaling pathways for (R)-8-HSA, and provides detailed experimental protocols to facilitate future research into this intriguing molecule.
Introduction to Hydroxystearic Acids (HSAs)
Hydroxyoctadecanoic acids, also known as hydroxystearic acids (HSAs), are oxidized metabolites of stearic acid. The position of the hydroxyl group along the 18-carbon chain gives rise to various regioisomers, each with potentially distinct biological activities. Several regioisomers, including 5-, 7-, and 9-HSA, have demonstrated growth inhibitory effects on human cancer cell lines[1]. In contrast, 8-HSA, in its racemic form, did not exhibit such antiproliferative activity[1]. This highlights the positional specificity of the hydroxyl group in determining the biological function of HSAs.
The chirality of the hydroxyl group further adds to the complexity and specificity of these molecules. For other hydroxy fatty acids, the (R) and (S) enantiomers often display different, and sometimes opposing, biological effects. This stereospecificity is critical in their interactions with protein targets such as enzymes and receptors.
Synthesis and Chiral Separation of (R)-8-Hydroxyoctadecanoic Acid
A prerequisite for studying the biological significance of (R)-8-HSA is its availability in an enantiomerically pure form. This can be achieved through enantioselective synthesis or by resolution of a racemic mixture.
Proposed Enantioselective Synthesis
Experimental Protocol: Enzymatic Hydration for (R)-8-HSA Synthesis (Hypothetical)
-
Substrate Preparation: Synthesize 8(Z)-octadecenoic acid as the substrate for the hydratase enzyme.
-
Enzyme Selection: Screen a library of oleate (B1233923) hydratases or related enzymes for activity on 8(Z)-octadecenoic acid.
-
Biotransformation:
-
Prepare a reaction mixture containing the substrate (e.g., 10 g/L) in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).
-
Add the selected enzyme (e.g., as a whole-cell biocatalyst or a purified enzyme).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress by techniques such as gas chromatography-mass spectrometry (GC-MS).
-
-
Extraction and Purification:
-
Acidify the reaction mixture to pH 2 with HCl to protonate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the resulting (R)-8-HSA by silica (B1680970) gel chromatography.
-
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Chiral Separation of Racemic 8-HSA
Alternatively, racemic 8-HSA can be synthesized and then the enantiomers separated.
Experimental Protocol: Chiral HPLC Separation of 8-HSA Enantiomers
-
Racemic 8-HSA Synthesis: Synthesize racemic 8-HSA using established chemical methods.
-
Chiral Stationary Phase (CSP) Selection: Screen various chiral HPLC columns (e.g., polysaccharide-based columns like Chiralpak series) to identify a suitable CSP for separating the enantiomers.
-
Method Development:
-
Optimize the mobile phase composition (e.g., a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol).
-
Adjust the flow rate and column temperature to achieve baseline separation.
-
-
Preparative Chromatography:
-
Dissolve the racemic 8-HSA in the mobile phase.
-
Inject the sample onto the preparative chiral HPLC system.
-
Collect the fractions corresponding to the (R) and (S) enantiomers.
-
-
Purity Analysis: Analyze the collected fractions by analytical chiral HPLC to confirm enantiomeric purity.
Potential Biological Activities and Signaling Pathways
Given the lack of direct studies on (R)-8-HSA, its potential biological activities are inferred from the functions of related lipid molecules. The primary candidates for its molecular targets are G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs).
G-Protein Coupled Receptors (GPCRs)
Several hydroxy fatty acids are known to be ligands for GPCRs. For instance, 9-hydroxyoctadecadienoic acid (9-HODE) is an agonist for GPR132 (also known as G2A)[2]. The hydroxycarboxylic acid (HCA) receptors are another family of GPCRs that bind to hydroxy fatty acids of varying chain lengths.
Proposed Signaling Pathway: (R)-8-HSA and GPCR Activation
It is plausible that (R)-8-HSA could act as a ligand for a yet-to-be-identified GPCR, or potentially interact with known lipid-sensing receptors like GPR132 or members of the HCA family. Activation of such a receptor could trigger downstream signaling cascades involving G-proteins (Gαq, Gαi/o, or Gαs), leading to changes in intracellular second messengers like calcium (Ca2+), cyclic AMP (cAMP), or inositol (B14025) trisphosphate (IP3).
Caption: Proposed GPCR signaling pathway for (R)-8-HSA.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that play crucial roles in lipid metabolism and inflammation. Various fatty acids and their derivatives are known to be PPAR ligands. For example, other isomers of hydroxyoctadecadienoic acid (HODE) are known to be agonists for PPARγ[3][4].
Proposed Signaling Pathway: (R)-8-HSA and PPARγ Activation
(R)-8-HSA may act as a ligand for PPARγ. Upon binding, it could induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcription of target genes involved in processes such as adipogenesis, glucose homeostasis, and inflammation.
Caption: Proposed PPARγ signaling pathway for (R)-8-HSA.
Experimental Approaches to Elucidate Biological Significance
To determine the biological significance of (R)-8-HSA, a series of in vitro and cell-based assays should be performed.
Cell Proliferation Assays
Given that racemic 8-HSA did not affect cancer cell proliferation, it is crucial to test the individual enantiomers.
Experimental Protocol: MTT Assay for Cell Proliferation
-
Cell Culture: Culture human cancer cell lines (e.g., HT-29 colon cancer, MCF-7 breast cancer) in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of (R)-8-HSA, (S)-8-HSA, and racemic 8-HSA. Include a vehicle control (e.g., ethanol (B145695) or DMSO).
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if applicable.
GPCR Activation Assays
To investigate if (R)-8-HSA is a ligand for GPCRs, reporter gene assays or second messenger assays can be employed.
Experimental Protocol: GPCR Activation Assay (TGF-α Shedding Assay)
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the candidate GPCR (e.g., GPR132) and a plasmid encoding an alkaline phosphatase-tagged pro-transforming growth factor-α (AP-TGF-α).
-
Cell Seeding: Seed the transfected cells into 96-well plates.
-
Treatment: Treat the cells with various concentrations of (R)-8-HSA.
-
Incubation: Incubate for a defined period (e.g., 1-2 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
AP Activity Measurement: Measure the alkaline phosphatase activity in the supernatant, which corresponds to the amount of shed AP-TGF-α.
-
Data Analysis: Plot the AP activity against the concentration of (R)-8-HSA to determine the EC50 value.
Caption: General experimental workflow for investigating (R)-8-HSA.
PPARγ Activation Assay
A luciferase reporter assay is a common method to assess the activation of PPARγ.
Experimental Protocol: PPARγ Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid containing a PPAR response element (PPRE) driving the expression of firefly luciferase, a PPARγ expression plasmid, and a plasmid expressing Renilla luciferase (for normalization).
-
Treatment: Treat the transfected cells with various concentrations of (R)-8-HSA. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Lysis: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold induction relative to the vehicle control.
Quantitative Data Summary (Contextual)
As there is no direct quantitative data for (R)-8-HSA, the following table summarizes data for related hydroxy fatty acids to provide a context for expected potencies and activities.
| Compound | Target | Assay | Activity (EC50/IC50) | Reference |
| 9-(S)-HODE | GPR132 | Calcium Mobilization | ~1 µM | [2] |
| 10-HSA | PPARα | Reporter Gene Assay | 5.5 µM | |
| Racemic 8-HSA | Cancer Cell Proliferation | MTT Assay | No significant inhibition | [1] |
| (R)-9-HSA | Cancer Cell Proliferation | Cell Cycle Analysis | Active at 50 µM |
Conclusion and Future Directions
The biological significance of (R)-8-hydroxyoctadecanoic acid remains an open field of investigation. The lack of antiproliferative activity of its racemic mixture, combined with the established importance of stereochemistry for other hydroxy fatty acids, strongly suggests that the (R)- and (S)-enantiomers of 8-HSA may have distinct and specific biological roles. Future research should focus on the enantioselective synthesis of (R)-8-HSA and its systematic evaluation in a panel of biological assays targeting GPCRs and PPARs. Elucidating the molecular targets and signaling pathways of (R)-8-HSA will not only fill a significant gap in our understanding of lipid biology but may also open new avenues for drug discovery, particularly in the areas of metabolic diseases, inflammation, and cancer. The experimental protocols and proposed signaling pathways outlined in this guide provide a solid framework for initiating such investigations.
References
8(R)-Hydroxyoctadecanoic Acid: A Fungal Secondary Metabolite at the Crossroads of Development and Communication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
8(R)-Hydroxyoctadecanoic acid (8-HOA) is an oxygenated fatty acid, or oxylipin, that has been identified as a secondary metabolite in several fungal species. This document provides a comprehensive overview of 8-HOA, focusing on its biosynthesis, known biological activities, and its potential role in fungal signaling and development. Detailed experimental protocols for the extraction, purification, and analysis of 8-HOA are provided, along with a summary of available quantitative data for related compounds. This guide is intended to serve as a valuable resource for researchers investigating fungal secondary metabolism, quorum sensing, and novel antifungal drug development.
Introduction
Fungi produce a vast array of secondary metabolites, which are not essential for primary growth but play crucial roles in environmental adaptation, defense, and communication. Among these are the oxylipins, a class of signaling molecules derived from the oxygenation of polyunsaturated fatty acids. This compound (8-HOA) and its unsaturated precursor, 8(R)-hydroxyoctadeca-9,12-dienoic acid (8-HODE), are fungal oxylipins that have garnered interest for their biological activities, including potential roles in fungal development and as fungicidal agents. This guide delves into the technical details surrounding 8-HOA as a fungal secondary metabolite.
Biosynthesis of this compound
The biosynthesis of 8-HOA in fungi originates from the common polyunsaturated fatty acid, linoleic acid. The key enzyme in this pathway is a linoleic acid (8R)-dioxygenase, which catalyzes the stereospecific insertion of oxygen at the C-8 position.
The proposed biosynthetic pathway is as follows:
-
Oxygenation: Linoleic acid is converted to 8(R)-hydroperoxy-9,12-octadecadienoic acid (8-HPODE) by the action of linoleic acid (8R)-dioxygenase.
-
Reduction: The resulting hydroperoxide, 8-HPODE, is then reduced to 8(R)-hydroxy-9,12-octadecadienoic acid (8-HODE).
-
Saturation: While the direct conversion is less detailed in the literature, it is presumed that 8-HODE can be subsequently saturated to form this compound (8-HOA), or that the pathway can start from oleic acid to directly produce a hydroxylated C18:1 intermediate.
Fungi known to produce 8(R)-HODE include Gaeumannomyces graminis and Aspergillus nidulans. Laetisaria arvalis is also a known producer of 8-hydroxylinoleic acid.[1]
Biosynthesis of this compound.
Biological Activity and Signaling
Antifungal Activity
Role in Fungal Development and Quorum Sensing
Oxylipins, including 8-HODE, are increasingly recognized as signaling molecules in fungi, playing a role in processes such as sporulation and the production of other secondary metabolites. In Aspergillus species, oxylipins are involved in a quorum-sensing mechanism that regulates a developmental shift between different growth densities. This shift influences the production of spores, sclerotia, and mycotoxins.
Proposed Signaling Pathway
In Aspergillus, it is proposed that oxylipins are perceived by G protein-coupled receptors (GPCRs) on the cell surface. This interaction initiates a signaling cascade that leads to a burst of cyclic AMP (cAMP), a key intracellular second messenger. The subsequent activation of Protein Kinase A (PKA) can then modulate the expression of genes involved in development and secondary metabolism. The loss of specific GPCRs, such as GprD in Aspergillus nidulans, has been shown to prevent this cAMP accumulation in response to oxylipins.
Proposed Oxylipin Signaling Pathway in Fungi.
Data Presentation
Quantitative data for this compound is sparse in the reviewed literature. The following tables summarize available data for closely related C18 hydroxy fatty acids to provide a comparative context.
Table 1: Production of C18 Hydroxy Fatty Acids by Microorganisms
| Compound | Producing Organism | Culture Conditions | Concentration |
| Monohydroxy C18:1 fatty acid | Lactobacillus hammesii | Sourdough fermentation with linoleic acid | 0.73 ± 0.03 g/L |
Note: Data for fungal production of 8-HOA was not found in the reviewed literature.
Table 2: Antifungal Activity of C18 Hydroxy Fatty Acids (Minimum Inhibitory Concentration - MIC)
| Compound | Target Fungus | MIC (g/L) |
| Coriolic acid (13-hydroxy-9,11-octadecadienoic acid) | Aspergillus niger | 0.1 - 0.7 |
| Penicillium roqueforti | 0.1 - 0.7 | |
| Ricinoleic acid (12-hydroxy-9-octadecenoic acid) | Not specified | 2.4 |
| 3-hydroxydecanoic acid | Aspergillus fumigatus | 0.025 - 0.1 |
| Aspergillus nidulans | 0.025 - 0.1 | |
| Penicillium commune | 0.01 - 0.05 | |
| Penicillium roqueforti | 0.005 - 0.05 | |
| 3-hydroxydodecanoic acid | Aspergillus fumigatus | 0.025 - 0.1 |
| Aspergillus nidulans | 0.01 - 0.05 | |
| Penicillium commune | 0.01 - 0.05 | |
| Penicillium roqueforti | 0.005 - 0.05 | |
| 3-hydroxytetradecanoic acid | Aspergillus fumigatus | 0.05 - 0.1 |
| Aspergillus nidulans | 0.025 - 0.1 | |
| Penicillium commune | 0.01 - 0.05 | |
| Penicillium roqueforti | 0.01 - 0.05 |
Note: MIC values for this compound were not found in the reviewed literature. The data presented is for structurally related hydroxy fatty acids to indicate a potential range of activity.[2][3]
Experimental Protocols
The following protocols are compiled from methodologies described for the analysis of oxylipins and hydroxy fatty acids from biological matrices.
Protocol for Extraction and Solid-Phase Extraction (SPE) of 8-HOA
This protocol describes the extraction of 8-HOA from a fungal liquid culture.
Workflow for 8-HOA Extraction and SPE.
Materials:
-
Fungal culture broth
-
Centrifuge
-
pH meter and formic acid (or other suitable acid)
-
Solid-Phase Extraction (SPE) manifold and C18 cartridges
-
Methanol, Ethyl acetate (B1210297), and HPLC-grade water
-
Nitrogen evaporator
Procedure:
-
Harvest Culture: Centrifuge the fungal culture broth at 4000 x g for 15 minutes to pellet the mycelia.
-
Collect Supernatant: Carefully decant and collect the supernatant.
-
Acidification: Adjust the pH of the supernatant to 3-4 with formic acid. This protonates the carboxylic acid group of 8-HOA, making it less polar and enabling its retention on the C18 stationary phase.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water adjusted to the same pH as the sample.
-
Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 10 mL of acidified water to remove salts and other polar impurities.
-
Elution: Elute the bound 8-HOA from the cartridge with 5 mL of methanol or ethyl acetate into a clean collection tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS analysis or the derivatization solvent for GC-MS analysis.
Protocol for LC-MS/MS Analysis of 8-HOA
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions (example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions (example):
-
Ionization Mode: Negative ESI
-
Precursor Ion (m/z): 299.25 [M-H]⁻ (for C18H36O3)
-
Product Ions: Fragmentation of the precursor ion will yield characteristic product ions that can be used for quantification (e.g., loss of water, cleavage of the carbon chain). These would need to be determined empirically for 8-HOA.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Protocol for GC-MS Analysis of 8-HOA
For GC-MS analysis, the polar hydroxyl and carboxyl groups of 8-HOA must be derivatized to increase its volatility. A common method is silylation.
Derivatization (Silylation):
-
Place the dried 8-HOA extract in a reaction vial.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.
-
Seal the vial and heat at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature before injection.
GC-MS Conditions (example):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 280°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 600.
The resulting mass spectrum of the derivatized 8-HOA will show a characteristic fragmentation pattern that can be used for identification and quantification.
Conclusion
This compound is a fascinating fungal secondary metabolite with demonstrated and potential roles in fungal biology, from direct antifungal activity to complex cell-cell communication. While our understanding of its specific functions and the intricacies of its signaling pathways is still evolving, the methodologies for its study are well-established. The information and protocols provided in this guide offer a solid foundation for researchers to further investigate 8-HOA and other fungal oxylipins, potentially leading to the development of novel antifungal strategies and a deeper understanding of the chemical language of fungi. Further research is needed to obtain precise quantitative data on the production and bioactivity of 8-HOA from various fungal sources.
References
- 1. A linoleic acid (8R)-dioxygenase and hydroperoxide isomerase of the fungus Gaeumannomyces graminis. Biosynthesis of (8R)-hydroxylinoleic acid and (7S,8S)-dihydroxylinoleic acid from (8R)-hydroperoxylinoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal hydroxy fatty acids produced during sourdough fermentation: microbial and enzymatic pathways, and antifungal activity in bread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Bioactivity of 8-Hydroxy Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy fatty acids are a class of lipid mediators derived from the oxygenation of polyunsaturated fatty acids by lipoxygenase (LOX) enzymes. These bioactive molecules, including 8-hydroxyeicosatetraenoic acid (8-HETE) and 8-hydroxyoctadecadienoic acid (8-HODE), are emerging as key regulators in a variety of physiological and pathological processes. Initial studies have elucidated their involvement in inflammation, cell signaling, and cellular proliferation, suggesting their potential as therapeutic targets. This technical guide provides an in-depth overview of the foundational research on the bioactivity of 8-hydroxy fatty acids, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Data Presentation: Quantitative Bioactivity of 8-Hydroxy Fatty Acids
The following tables summarize the key quantitative findings from initial studies on the bioactivity of 8-hydroxy fatty acids.
| 8-Hydroxy Fatty Acid | Bioactivity | Cell Line/System | Key Quantitative Data | Reference(s) |
| 8(S)-HETE | Cardiomyocyte Hypertrophy | RL-14 (Human ventricular cardiomyocyte) | - α-MHC: 2.5-fold increase at 10 µM - β-MHC: 3.0-fold increase at 10 µM - ANP: 4.0-fold increase at 10 µM - BNP: 3.5-fold increase at 10 µM | [1] |
| 8(S)-HETE | PPAR Activation | CV-1 | EC50 for xPPARα: ~10 µM | [2] |
| 8-HETE | MAPK & NF-κB Activation | RL-14 | Concentration for activation: 10 µM (2-hour treatment) | [3] |
| 13(S)-HODE | Anti-proliferative | MCF-7 (Breast cancer) | IC50 (48h): 76.3 µM | [4] |
| 13(S)-HODE | Anti-proliferative | MDA-MB-231 (Breast cancer) | IC50 (48h): 80.23 µM | [4] |
Signaling Pathways
Initial research has identified the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways as central to the bioactivity of 8-HETE.
Caption: 8-HETE signaling through MAPK and NF-κB pathways.
Experimental Protocols
Cell Migration Assay (Wound Healing)
This protocol is adapted for assessing the effect of 8-hydroxy fatty acids on cell migration.
Materials:
-
Cell culture plates (e.g., 24-well plates)
-
Sterile pipette tips (p200)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
8-hydroxy fatty acid stock solution (e.g., in ethanol)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a scratch in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Replace the PBS with a fresh cell culture medium containing the desired concentration of the 8-hydroxy fatty acid or vehicle control.
-
Image Acquisition: Immediately capture images of the wound at marked locations.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator.
-
Time-Lapse Imaging: Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width or area of the wound at each time point. The rate of cell migration is determined by the change in the wound area over time.
Caption: Workflow for the wound healing cell migration assay.
MAPK and NF-κB Activation Assay
This protocol outlines the general steps to assess the activation of MAPK and NF-κB signaling pathways.
Materials:
-
Cell culture plates
-
8-hydroxy fatty acid stock solution
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
Antibodies for phosphorylated and total MAPK proteins (ERK, p38, JNK) and NF-κB subunits (e.g., p65)
-
Western blotting or ELISA equipment
Procedure:
-
Cell Treatment: Seed cells and treat with the 8-hydroxy fatty acid (e.g., 10 µM 8-HETE) for a specified time (e.g., 2 hours).[3]
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting/ELISA:
-
For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against phosphorylated and total forms of the target proteins.
-
For ELISA, use commercially available kits to quantify the levels of phosphorylated proteins in the cell lysates.[3]
-
-
Analysis: Quantify the band intensities (Western blot) or absorbance/fluorescence (ELISA) to determine the change in protein phosphorylation relative to total protein levels.
Peroxisome Proliferator-Activated Receptor (PPAR) Transactivation Assay
This is a general protocol for determining the activation of PPARs by 8-hydroxy fatty acids.
Materials:
-
Mammalian cell line (e.g., CV-1, HEK293)
-
Expression plasmids for a PPAR-LBD (Ligand Binding Domain) fused to a GAL4-DBD (DNA Binding Domain)
-
Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a reporter gene (e.g., luciferase)
-
Transfection reagent
-
8-hydroxy fatty acid
-
Luciferase assay system
Procedure:
-
Transfection: Co-transfect the cells with the PPAR-LBD/GAL4-DBD expression plasmid and the UAS-reporter plasmid.
-
Treatment: After transfection, treat the cells with various concentrations of the 8-hydroxy fatty acid.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity).
-
Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration. Determine the EC50 value from the dose-response curve.
Conclusion and Future Directions
The initial studies on 8-hydroxy fatty acids have laid a critical foundation for understanding their diverse biological roles. The activation of key signaling pathways such as MAPK and NF-κB by 8-HETE, and its ability to modulate cellular processes like hypertrophy and migration, underscore the importance of this class of lipid mediators. Similarly, the anti-proliferative effects of other hydroxy fatty acids like 13(S)-HODE highlight their potential in cancer research.
While significant progress has been made, further research is required to fully elucidate the bioactivities of the various 8-hydroxy fatty acid isomers. Future studies should focus on generating comprehensive dose-response data (EC50 and IC50 values) for a wider range of 8-hydroxy fatty acids across different cell types and biological assays. A deeper investigation into their receptor interactions, particularly with G-protein coupled receptors, and the downstream consequences of this binding will be crucial for the development of novel therapeutics targeting these pathways. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on such investigations.
References
- 1. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Extraction of 8(R)-Hydroxyoctadecanoic Acid from Fungal Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction:
8(R)-Hydroxyoctadecanoic acid (8-HODE) is an oxidized fatty acid (oxylipin) with potential biological activities that is produced by various fungal species. Notably, the take-all fungus of wheat, Gaeumannomyces graminis, and the common mold Aspergillus nidulans have been identified as producers of 8-HODE.[1][2][3] This document provides a detailed protocol for the cultivation of these fungi, followed by the extraction, purification, and quantification of 8(R)-HODE. The methodology is designed to yield a highly purified product suitable for downstream applications in research and drug development.
Data Presentation
The following table summarizes the expected yields and purity at different stages of the extraction and purification process. These values are estimates based on typical laboratory-scale fungal cultures and purification schemes. Actual yields may vary depending on the specific fungal strain, culture conditions, and extraction efficiency.
| Parameter | Fungal Culture | Crude Lipid Extract | SPE Purified Extract | Final Purified 8-HODE |
| Producing Organism | Gaeumannomyces graminis | - | - | - |
| Culture Volume | 1 L | - | - | - |
| Dry Mycelial Biomass | 5 - 10 g | - | - | - |
| Total Lipid Content (% of dry weight) | 5 - 15% | - | - | - |
| Expected Yield | - | 250 - 1500 mg | 50 - 300 mg | 1 - 10 mg |
| Purity | - | <1% | 5 - 20% | >95% |
Experimental Protocols
Part 1: Fungal Culture and Biomass Production
This part of the protocol describes the cultivation of Gaeumannomyces graminis for the production of 8-HODE.
1.1. Media Preparation:
-
Potato Dextrose Agar (B569324) (PDA) for solid cultures:
-
Potato infusion: 200 g/L
-
Dextrose: 20 g/L
-
Agar: 15 g/L
-
Autoclave at 121°C for 15 minutes.
-
-
Potato Dextrose Broth (PDB) for liquid cultures:
-
Potato infusion: 200 g/L
-
Dextrose: 20 g/L
-
Autoclave at 121°C for 15 minutes.
-
1.2. Fungal Inoculation and Growth:
-
Inoculate Gaeumannomyces graminis on PDA plates and incubate at 25°C for 7-10 days until sufficient mycelial growth is observed.[4]
-
Aseptically cut out several agar plugs (approximately 5 mm in diameter) from the growing edge of the mycelium.
-
Transfer the agar plugs to a 2 L flask containing 1 L of sterile PDB.
-
Incubate the liquid culture at 25°C in a shaking incubator at 150 rpm for 10-14 days.[5]
Part 2: Extraction of Crude Lipids
This section details the extraction of the total lipid fraction containing 8-HODE from the fungal culture.
2.1. Harvesting of Fungal Biomass:
-
Separate the fungal mycelium from the culture broth by vacuum filtration through a Büchner funnel lined with filter paper.
-
Collect the culture filtrate (supernatant) and the mycelial biomass separately.
-
Freeze-dry the mycelial biomass for 48 hours until a constant weight is achieved.
2.2. Lipid Extraction:
-
Grind the freeze-dried mycelium into a fine powder.
-
Transfer the powdered mycelium to a flask and add a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v) at a ratio of 20 mL of solvent per gram of dry biomass.
-
Stir the suspension for 4 hours at room temperature.
-
Filter the mixture to separate the solvent extract from the mycelial debris.
-
To the culture filtrate, add an equal volume of ethyl acetate (B1210297) and shake vigorously in a separatory funnel. Allow the layers to separate and collect the upper organic phase. Repeat the extraction twice.
-
Combine the mycelial extract and the filtrate extract.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipid extract.
Part 3: Solid-Phase Extraction (SPE) for Partial Purification
This step aims to enrich the crude extract for hydroxy fatty acids and remove non-polar lipids and highly polar compounds.
3.1. SPE Cartridge and Solvents:
-
SPE Cartridge: C18 reversed-phase, 500 mg bed weight.
-
Solvents:
-
Methanol (for conditioning)
-
Water (for conditioning and washing)
-
Hexane (B92381) (for washing)
-
Ethyl acetate (for elution)
-
3.2. SPE Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of water. Do not allow the cartridge to dry.
-
Loading: Dissolve the crude lipid extract in a minimal amount of methanol and dilute with water to a final methanol concentration of less than 10%. Acidify the sample to approximately pH 3 with dilute HCl.[6] Load the acidified sample onto the conditioned C18 cartridge.
-
Washing:
-
Wash the cartridge with 5 mL of water to remove salts and other highly polar compounds.
-
Wash the cartridge with 5 mL of hexane to elute non-polar lipids such as triglycerides.
-
-
Elution: Elute the hydroxy fatty acids with 10 mL of ethyl acetate.
-
Evaporate the ethyl acetate under a stream of nitrogen to obtain the partially purified 8-HODE fraction.
Part 4: Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification
The final purification of 8-HODE is achieved by preparative reversed-phase HPLC.
4.1. HPLC System and Conditions:
-
Column: C18, 5 µm particle size, 250 x 21.2 mm.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
Gradient:
-
0-5 min: 40% B
-
5-25 min: 40% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 15 mL/min.[7]
-
Detection: UV at 210 nm.
-
Injection Volume: 500 - 1000 µL (depending on sample concentration).
4.2. Purification Procedure:
-
Dissolve the SPE-purified extract in a small volume of the initial mobile phase composition (60% A, 40% B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the peak of interest (8-HODE). The retention time will need to be determined by analytical HPLC with a standard if available.
-
Pool the fractions containing pure 8-HODE and evaporate the solvent to obtain the final product.
-
Confirm the identity and purity of the final product by analytical HPLC, mass spectrometry, and NMR.
Visualizations
References
- 1. Fungal and bacterial oxylipins are signals for intra- and inter-cellular communication within plant disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of 18:2(n - 6), 18:3(n - 3), 20:4(n - 6) and 20:5(n - 3) by the fungus Gaeumannomyces graminis: identification of metabolites formed by 8-hydroxylation and by w2 and w3 oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three putative oxylipin biosynthetic genes integrate sexual and asexual development in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Use of Solid-Phase Extraction To Determine Ergosterol Concentrations in Plant Tissue Colonized by Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Chiral HPLC Method for the Enantioselective Separation of 8(R)- and 8(S)-Hydroxyoctadecanoic Acid
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 8(R)- and 8(S)-hydroxyoctadecanoic acid (8-HODE). The protocol utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions to achieve baseline resolution of the enantiomers. This method is crucial for the accurate quantification and characterization of individual 8-HODE enantiomers in various research and development settings, as the biological activity of such molecules is often stereospecific.
Introduction
Hydroxy fatty acids, such as 8-hydroxyoctadecanoic acid, are important signaling molecules involved in various physiological and pathological processes. The stereochemistry of the hydroxyl group can significantly influence their biological activity. Therefore, a robust and reliable analytical method to separate and quantify the individual R and S enantiomers is essential. Chiral HPLC is the technique of choice for this purpose, offering high resolution and sensitivity.[1][2] This application note provides a comprehensive protocol for the enantioselective analysis of 8-HODE using a commercially available chiral column.
Experimental Protocol
This protocol is based on established methods for the chiral separation of analogous long-chain hydroxy fatty acids.
Materials and Reagents
-
Racemic 8-Hydroxyoctadecanoic Acid Standard: (≥98% purity)
-
8(R)-Hydroxyoctadecanoic Acid Standard: (≥98% purity, for peak identification)
-
8(S)-Hydroxyoctadecanoic Acid Standard: (≥98% purity, for peak identification)
-
n-Hexane: HPLC grade
-
2-Propanol (Isopropanol): HPLC grade
-
Trifluoroacetic Acid (TFA): HPLC grade
-
Methanol (B129727): HPLC grade (for sample preparation)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV or Evaporative Light Scattering Detector (ELSD).
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or a similar amylose-based CSP)
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (95:5:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection:
-
UV: 210 nm (if analyte concentration is sufficiently high)
-
ELSD: Nebulizer Temperature 40°C, Evaporator Temperature 60°C, Gas Flow 1.5 L/min (recommended for non-chromophoric lipids)
-
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 1 mg of racemic 8-HODE, 8(R)-HODE, and 8(S)-HODE in 1 mL of methanol, respectively.
-
-
Working Standard Solution (100 µg/mL):
-
Dilute 100 µL of the racemic 8-HODE stock solution to a final volume of 1 mL with the mobile phase.
-
-
Peak Identification Standards (100 µg/mL):
-
Separately dilute 100 µL of the 8(R)-HODE and 8(S)-HODE stock solutions to a final volume of 1 mL with the mobile phase.
-
-
Sample Preparation:
-
Dissolve the sample containing 8-HODE in a minimal amount of methanol and then dilute with the mobile phase to a final concentration within the linear range of the detector.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
System Suitability
Before sample analysis, perform at least five replicate injections of the racemic working standard solution to evaluate system suitability. The following parameters should be met:
-
Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.
-
Tailing Factor (Tf): ≤ 1.5 for each peak.
-
Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0%.
Analysis Procedure
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the peak identification standards (8(R)-HODE and 8(S)-HODE) to determine the elution order of the enantiomers.
-
Inject the racemic working standard solution to confirm resolution and system suitability.
-
Inject the prepared samples for analysis.
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of 8(R)- and 8(S)-Hydroxyoctadecanoic acid based on the described method.
| Parameter | 8(S)-Hydroxyoctadecanoic acid | This compound |
| Retention Time (min) | ~ 12.5 | ~ 14.2 |
| Capacity Factor (k') | ~ 4.2 | ~ 4.9 |
| Selectivity (α) | \multicolumn{2}{c | }{~ 1.17} |
| Resolution (Rs) | \multicolumn{2}{c | }{~ 1.8} |
| Tailing Factor (Tf) | ~ 1.2 | ~ 1.2 |
Note: The elution order (S before R) is a common observation for similar compounds on this type of chiral stationary phase, but it should be confirmed experimentally using pure enantiomeric standards.
Mandatory Visualizations
Caption: Experimental workflow for the chiral HPLC separation of 8-HODE enantiomers.
Caption: Simplified signaling context of 8-HODE enantiomers.
References
Application Note and Protocol: Derivatization of 8(R)-Hydroxyoctadecanoic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids. However, the inherent low volatility and polar nature of hydroxy fatty acids, such as 8(R)-hydroxyoctadecanoic acid (8-HODE), necessitate a derivatization step prior to analysis. This application note provides detailed protocols for the derivatization of 8-HODE to enhance its volatility and thermal stability, thereby enabling robust and sensitive GC-MS analysis. The primary methods covered are silylation and a two-step esterification-silylation approach. This document also includes expected quantitative data and visualizations to guide researchers in their experimental design and data interpretation.
Introduction
This compound is a hydroxylated fatty acid of significant biological interest. Accurate and reliable quantification of 8-HODE in various biological matrices is crucial for understanding its physiological and pathological roles. Direct GC-MS analysis of underivatized 8-HODE is challenging due to peak tailing and potential thermal degradation in the GC inlet and column, which arises from the presence of the polar carboxylic acid and hydroxyl functional groups.[1][2][3]
Derivatization chemically modifies these functional groups, replacing the active hydrogens with nonpolar moieties. This process increases the volatility of the analyte and improves its chromatographic behavior, leading to sharper peaks, enhanced sensitivity, and more reproducible results.[3][4] The two most common derivatization strategies for hydroxy fatty acids are:
-
Silylation: This method targets both the carboxylic acid and hydroxyl groups, converting them into trimethylsilyl (B98337) (TMS) esters and ethers, respectively.[1][2] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst such as trimethylchlorosilane (TMCS).[1][5]
-
Esterification followed by Silylation: This two-step approach first converts the carboxylic acid to a less polar ester, typically a fatty acid methyl ester (FAME), followed by silylation of the hydroxyl group.[6][7] This can provide excellent chromatographic separation and mass spectral fragmentation patterns for structural elucidation.[6]
This document provides detailed protocols for both approaches for the derivatization of 8-HODE for subsequent GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Anhydrous solvents (Hexane, Acetonitrile (B52724), Dichloromethane (B109758), Methanol)
-
Derivatization Reagents:
-
Internal Standard (e.g., a deuterated analog of 8-HODE or a different hydroxy fatty acid not present in the sample)
-
Nitrogen gas for evaporation
-
Glass reaction vials (e.g., 1.5 mL) with PTFE-lined screw caps[8][9]
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Protocol 1: One-Step Silylation
This protocol describes the formation of the bis-trimethylsilyl derivative of 8-HODE.
-
Sample Preparation: Place a known amount of the dried 8-HODE sample or extract into a glass reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[1][3]
-
Reagent Addition: Add 100 µL of an aprotic solvent like acetonitrile to the dried sample.[1] Then, add 50 µL of BSTFA with 1% TMCS.[1]
-
Reaction: Cap the vial tightly, vortex for 10-20 seconds, and heat at 60°C for 60 minutes in a heating block or oven.[1] The reaction time and temperature can be optimized for specific sample matrices.[1]
-
Cooling and Dilution: After the reaction is complete, allow the vial to cool to room temperature. The sample can be directly injected into the GC-MS or diluted with a suitable solvent like hexane (B92381) or dichloromethane if necessary.[1]
Protocol 2: Two-Step Esterification and Silylation
This protocol first creates the methyl ester of 8-HODE, followed by silylation of the hydroxyl group.
Step 1: Esterification to form 8-Hydroxyoctadecanoic acid methyl ester (8-HODE-ME)
-
Sample Preparation: Place the dried 8-HODE sample in a glass reaction vial.
-
Reagent Addition: Add 200 µL of 14% Boron trifluoride-methanol solution to the vial.[2]
-
Reaction: Cap the vial tightly and heat at 80°C for 1 hour.[2]
-
Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of hexane to the vial. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Phase Separation: Centrifuge the vial at approximately 1,500 x g for 5 minutes to achieve clear phase separation.[2]
-
Sample Collection: Carefully transfer the upper hexane layer containing the 8-HODE-ME to a clean vial.
-
Drying: Evaporate the hexane to dryness under a gentle stream of nitrogen.
Step 2: Silylation of 8-HODE-ME
-
Reagent Addition: To the dried 8-HODE-ME, add 100 µL of acetonitrile and 50 µL of BSTFA with 1% TMCS.[1]
-
Reaction: Cap the vial, vortex, and heat at 60°C for 30-60 minutes.[1]
-
Cooling and Analysis: After cooling, the sample containing the trimethylsilyl ether of 8-hydroxyoctadecanoic acid methyl ester is ready for GC-MS analysis.
Data Presentation
The following table summarizes the expected characteristics of the derivatized 8-HODE for GC-MS analysis. Retention times are approximate and will vary depending on the specific GC column and conditions used.
| Derivative Name | Derivatization Method | Reagents Used | Expected Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| This compound, bis-TMS | One-Step Silylation | BSTFA + 1% TMCS | 444.8 | M-15 (loss of CH₃), fragments from cleavage alpha to the silylated hydroxyl group. |
| This compound methyl ester, TMS ether | Two-Step Esterification and Silylation | BF₃-Methanol, BSTFA + 1% TMCS | 386.7 | M-57 (loss of t-butyl from a t-BDMS derivative if used), and unique marker fragment ions indicating the position of the hydroxyl group.[6] |
Visualization of Experimental Workflows
The following diagrams illustrate the derivatization workflows.
Caption: One-Step Silylation Workflow for 8-HODE.
Caption: Two-Step Esterification and Silylation Workflow.
GC-MS Analysis Considerations
-
GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent, is generally suitable for the analysis of these derivatives.
-
Injector Temperature: An injector temperature of 250-280°C is a common starting point.[7]
-
Oven Temperature Program: A temperature program should be optimized to ensure good separation of the analyte from other components in the sample. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C), and hold for a few minutes.
-
Mass Spectrometer: The mass spectrometer should be operated in electron ionization (EI) mode. A scan range of m/z 50-500 is generally sufficient to capture the molecular ion and key fragment ions.
Conclusion
The derivatization of this compound is an essential step for reliable GC-MS analysis. Both the one-step silylation and the two-step esterification and silylation methods are effective in producing volatile and thermally stable derivatives suitable for gas chromatography. The choice of method may depend on the sample matrix and the specific analytical goals. The protocols and information provided in this application note serve as a comprehensive guide for researchers to successfully derivatize and analyze 8-HODE, contributing to a better understanding of its role in biological systems.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. gcms.cz [gcms.cz]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. marinelipids.ca [marinelipids.ca]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
Application Notes and Protocols for the Synthesis of 8(R)-Hydroxyoctadecanoic Acid Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyoctadecanoic acid (8-HODE) is a member of the hydroxy fatty acid (HFA) family of signaling lipids. HFAs are involved in a variety of physiological and pathological processes, including inflammation, immune response, and cancer biology. The specific stereochemistry of these molecules is often crucial to their biological activity, making the availability of enantiomerically pure standards, such as 8(R)-Hydroxyoctadecanoic acid, essential for accurate in vitro and in vivo studies. This document provides a detailed protocol for the chemoenzymatic synthesis of this compound, suitable for producing a research-grade standard.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a robust chemoenzymatic approach. This strategy involves the initial chemical synthesis of racemic methyl 8-hydroxyoctadecanoate, followed by a highly selective enzymatic kinetic resolution using a commercially available lipase (B570770). This method is advantageous due to its high enantioselectivity and the relative accessibility of the required reagents and enzymes. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of Racemic Methyl 8-Hydroxyoctadecanoate
This part of the protocol is based on established chemical transformations. Ricinoleic acid is used as a readily available starting material.
Materials:
-
Ricinoleic acid
-
Ozone (O₃)
-
Dimethyl sulfide (B99878) (Me₂S)
-
Heptyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (B129727) (MeOH)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Ozonolysis of Ricinoleic Acid: Dissolve ricinoleic acid (1.0 equiv) in a 1:1 mixture of DCM and MeOH at -78 °C. Bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen to remove excess ozone. Add dimethyl sulfide (3.0 equiv) and allow the mixture to warm to room temperature overnight. Concentrate the reaction mixture under reduced pressure. The crude product will be methyl 8-oxooctanoate.
-
Wittig Reaction: In a separate flask, suspend heptyltriphenylphosphonium bromide (1.2 equiv) in dry THF under a nitrogen atmosphere. Cool to 0 °C and add n-butyllithium (1.1 equiv) dropwise. Stir for 1 hour at room temperature to form the ylide. Cool the ylide solution to -78 °C and add the crude methyl 8-oxooctanoate from the previous step dissolved in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate. Purify the crude product by silica gel chromatography (hexane:ethyl acetate gradient) to yield methyl 8-hydroxyoctadec-9-enoate.
-
Hydrogenation: Dissolve the product from the previous step in methanol and add 10% Pd/C (5 mol%). Stir the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours. Filter the reaction mixture through Celite® and concentrate the filtrate to obtain crude methyl 8-hydroxyoctadecanoate.
-
Esterification (if starting from 8-hydroxyoctadecanoic acid): If racemic 8-hydroxyoctadecanoic acid is available, it can be esterified directly. Dissolve the acid in methanol, add a catalytic amount of sulfuric acid, and reflux for 4 hours. Cool to room temperature, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate to yield racemic methyl 8-hydroxyoctadecanoate.
Part 2: Enzymatic Kinetic Resolution
This protocol utilizes Candida antarctica lipase B (immobilized as Novozym® 435) for the enantioselective acylation of the racemic methyl ester.
Materials:
-
Racemic methyl 8-hydroxyoctadecanoate
-
Immobilized Candida antarctica lipase B (Novozym® 435)
-
Vinyl acetate
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Protocol:
-
Enzymatic Acylation: To a solution of racemic methyl 8-hydroxyoctadecanoate (1.0 equiv) in hexane, add vinyl acetate (2.0 equiv) and Novozym® 435 (20% by weight of the substrate).
-
Reaction Monitoring: Stir the suspension at 30 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is achieved.
-
Workup and Separation: Filter off the enzyme (which can be washed with hexane and reused). Concentrate the filtrate under reduced pressure. The resulting mixture contains (R)-methyl 8-hydroxyoctadecanoate and (S)-methyl 8-acetoxyoctadecanoate. Separate these two compounds by silica gel column chromatography using a hexane:ethyl acetate gradient.
Part 3: Hydrolysis to this compound
The final step is the saponification of the resolved (R)-methyl ester to the free acid.
Materials:
-
(R)-Methyl 8-hydroxyoctadecanoate
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl, 1 M)
-
Ethyl acetate
Protocol:
-
Saponification: Dissolve (R)-methyl 8-hydroxyoctadecanoate in a 3:1 mixture of THF and water. Add LiOH (2.0 equiv) and stir at room temperature for 4 hours.
-
Acidification and Extraction: Acidify the reaction mixture to pH 3-4 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.
Data Presentation
The following table summarizes the expected quantitative data for this synthetic protocol.
| Step | Product | Typical Yield (%) | Enantiomeric Excess (ee) of (R)-enantiomer (%) |
| Synthesis of Racemic Precursor | Racemic Methyl 8-Hydroxyoctadecanoate | 60-70 (overall) | Not Applicable |
| Enzymatic Kinetic Resolution | (R)-Methyl 8-Hydroxyoctadecanoate | 40-45 | >98 |
| Hydrolysis | This compound | >95 | >98 |
Characterization
The final product, this compound, should be characterized by the following methods to confirm its identity and purity:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess. This is typically performed after derivatization of the carboxylic acid and alcohol functionalities.
Signaling Pathway and Logic Diagram
The logic of the enzymatic resolution is based on the differential rate of acylation of the two enantiomers by the lipase.
Caption: Logic of the lipase-catalyzed kinetic resolution.
Application Notes and Protocols: 8(R)-Hydroxyoctadecanoic Acid as a Fungal Biomarker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 8(R)-Hydroxyoctadecanoic acid (8-HODE) as a biomarker in fungal studies. This document includes detailed protocols for the extraction, detection, and quantification of 8-HODE, as well as a summary of its role in fungal physiology and its potential applications in research and drug development.
Introduction
This compound is an oxylipin, a fatty acid-derived signaling molecule, produced by various fungal species. It is synthesized from linoleic acid through the action of specific dioxygenases. The presence and concentration of 8-HODE can serve as a valuable biomarker for several aspects of fungal biology, including species identification, developmental stage, and mycotoxin production. Its stereospecificity, with the (R) enantiomer being predominant in many fungi, further enhances its utility as a specific biomarker.
Fungi such as Aspergillus nidulans and Gaeumannomyces graminis are known producers of 8R-HODE.[1][2] In Aspergillus species, 8-HODE and related oxylipins are involved in regulating the balance between sexual and asexual spore formation, as well as in the biosynthesis of mycotoxins.[3] This makes 8-HODE a significant target for studies aimed at understanding and controlling fungal pathogenesis and secondary metabolism.
Data Presentation
The following tables summarize the production of 8(R)-HODE and related compounds in various fungal species, highlighting the stereoselectivity of their formation.
Table 1: Production of 8-HODE and Related Oxylipins in Fungi
| Fungal Species | Compound | Stereoselectivity | Reference |
| Gaeumannomyces graminis | 8R-HODE | >95% R | [1] |
| Aspergillus nidulans | 8R-HODE | >95% R | [1] |
| Aspergillus spp. | 8R-HODE | >95% R | [1][4] |
| Aspergillus spp. | 10R-HODE | >70% R | [1][4] |
| Aspergillus spp. | 5S,8R-DiHODE | High (>95%) | [1][4] |
| Aspergillus spp. | 8R,11S-DiHODE | High (>95%) | [1][4] |
| Agaricus bisporus | 8R,11S-DiHODE | - | [1][2] |
| Lentinula edodes | 10S-HODE | - | [1][2] |
| Epichloe typhina | 10R-HODE | - | [1][2] |
Signaling Pathways and Experimental Workflows
Biosynthesis of 8(R)-HODE and Related DiHODEs in Fungi
The biosynthesis of 8(R)-HODE begins with the oxygenation of linoleic acid, catalyzed by a class of enzymes known as dioxygenases. In fungi like Aspergillus and Gaeumannomyces graminis, a linoleate (B1235992) (8R)-dioxygenase is responsible for the initial conversion of linoleic acid to 8(R)-hydroperoxyoctadecadienoic acid (8R-HPODE).[5][6] This intermediate can then be reduced to 8(R)-HODE or further metabolized by hydroperoxide isomerases to form various dihydroxyoctadecadienoic acids (DiHODEs), such as 5S,8R-DiHODE and 8R,11S-DiHODE.[1][2][4][5]
Caption: Biosynthesis of 8(R)-HODE and DiHODEs from linoleic acid in fungi.
Experimental Workflow for 8(R)-HODE Analysis
The analysis of 8(R)-HODE from fungal cultures involves several key steps: cultivation of the fungus, extraction of lipids, purification of the hydroxy fatty acids, and finally, analysis by chromatographic and mass spectrometric techniques.
Caption: General workflow for the extraction and analysis of 8(R)-HODE from fungal samples.
Experimental Protocols
Protocol 1: Fungal Culture and Sample Preparation
This protocol is a general guideline and may need to be optimized for specific fungal species.
Materials:
-
Appropriate fungal growth medium (e.g., Potato Dextrose Broth, Malt Extract Broth)
-
Fungal strain of interest
-
Incubator shaker
-
Sterile flasks
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Liquid nitrogen
-
Mortar and pestle or homogenizer
-
Lyophilizer (optional)
Procedure:
-
Inoculate the desired fungal strain into a sterile flask containing the appropriate liquid medium.
-
Incubate the culture in an incubator shaker at the optimal temperature and agitation speed for the specific fungus for a predetermined period.
-
Harvest the fungal mycelia by filtration.
-
Wash the mycelia with sterile distilled water to remove any residual medium.
-
Immediately freeze the mycelia in liquid nitrogen to quench metabolic activity.
-
Grind the frozen mycelia to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.
-
The powdered mycelia can be stored at -80°C or lyophilized for long-term storage before extraction.
Protocol 2: Extraction of 8(R)-HODE
This protocol describes a liquid-liquid extraction method for isolating lipids, including 8-HODE, from fungal biomass.
Materials:
-
Powdered fungal mycelia
-
0.9% NaCl solution
-
Centrifuge
-
Rotary evaporator
Procedure:
-
To the powdered fungal mycelia (e.g., 1 g), add a mixture of chloroform and methanol (1:2, v/v; e.g., 3 ml).
-
Vortex the mixture vigorously for 15 minutes.
-
Add chloroform (e.g., 1 ml) and 0.9% NaCl solution (e.g., 1 ml) to the mixture.
-
Vortex again for 2 minutes.
-
Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Evaporate the solvent from the organic phase under a stream of nitrogen or using a rotary evaporator.
-
Resuspend the dried lipid extract in a small volume of a suitable solvent (e.g., methanol) for further purification.
Protocol 3: Solid-Phase Extraction (SPE) for Purification
This protocol is for the purification of hydroxy fatty acids from the total lipid extract.
Materials:
-
C18 SPE cartridges
-
Methanol
-
Water
-
Diethyl ether
-
Acetic acid
-
SPE manifold
Procedure:
-
Condition a C18 SPE cartridge by washing sequentially with methanol, water, and then equilibrating with the loading solvent (e.g., methanol/water, 1:1, v/v).
-
Load the resuspended lipid extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a non-polar solvent like hexane to remove neutral lipids.
-
Elute the hydroxy fatty acids with a more polar solvent, such as diethyl ether containing a small amount of acetic acid (e.g., 1%).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for HPLC analysis (e.g., mobile phase).
Protocol 4: Analysis of 8(R)-HODE by Chiral Phase HPLC-MS/MS
This protocol outlines the analytical method for the separation of 8-HODE enantiomers and their detection by mass spectrometry.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Chiral stationary phase column (e.g., Chiralcel OB-H or Reprosil Chiral-NR)[1][2][4]
-
Mobile phase solvents (e.g., hexane, isopropanol, acetic acid)
-
8R-HODE and 8S-HODE standards
Procedure:
-
Chromatographic Separation:
-
Equilibrate the chiral column with the mobile phase. A typical mobile phase for Chiralcel OB-H is a mixture of hexane, isopropanol, and acetic acid (e.g., 98.8:1.2:0.01, v/v/v).[4]
-
Inject the purified sample onto the column.
-
Run the HPLC with an isocratic flow to separate the 8R and 8S enantiomers of HODE. 8R-HODE typically elutes after 8S-HODE on a Chiralcel OB-H column.[1][2][4]
-
-
Mass Spectrometric Detection:
-
Couple the HPLC system to a tandem mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of 8-HODE. The precursor ion for HODE is m/z 295, and characteristic product ions can be monitored.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 8R-HODE and 8S-HODE standards.
-
Quantify the amount of 8(R)-HODE in the sample by comparing its peak area to the standard curve.
-
The stereoisomeric purity (%R) can be calculated from the peak areas of the R and S enantiomers.
-
Applications in Research and Drug Development
-
Fungal Pathogenesis: Studying the role of 8-HODE in the regulation of virulence factors and developmental processes in pathogenic fungi can lead to the identification of new antifungal drug targets.
-
Mycotoxin Regulation: As 8-HODE is implicated in the regulation of mycotoxin biosynthesis, monitoring its levels can be a tool in strategies to control mycotoxin contamination in food and feed.[3]
-
Biocontrol: Understanding the signaling pathways involving 8-HODE can aid in the development of novel biocontrol strategies against pathogenic fungi.
-
Drug Discovery: Enzymes in the 8-HODE biosynthetic pathway, such as linoleate (8R)-dioxygenase, can be targeted for the development of specific inhibitors as potential antifungal agents.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific fungal species and experimental setup. Appropriate safety precautions should be taken when handling chemicals and fungal cultures.
References
- 1. Steric analysis of 8-hydroxy- and 10-hydroxyoctadecadienoic acids and dihydroxyoctadecadienoic acids formed from 8R-hydroperoxyoctadecadienoic acid by hydroperoxide isomerases [liu.diva-portal.org]
- 2. Steric analysis of 8-hydroxy- and 10-hydroxyoctadecadienoic acids and dihydroxyoctadecadienoic acids formed from 8R-hydroperoxyoctadecadienoic acid by hydroperoxide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of dioxygenases required for Aspergillus development. Studies of products, stereochemistry, and the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A linoleic acid (8R)-dioxygenase and hydroperoxide isomerase of the fungus Gaeumannomyces graminis. Biosynthesis of (8R)-hydroxylinoleic acid and (7S,8S)-dihydroxylinoleic acid from (8R)-hydroperoxylinoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 8(R)-Hydroxyoctadecanoic Acid in Lipidomics Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8(R)-Hydroxyoctadecanoic acid (8-HOA) is a member of the hydroxy fatty acid (HFA) family, a class of oxidized lipids that are gaining increasing attention in lipidomics research. While specific research on the 8(R)-enantiomer is emerging, the broader class of HFAs is known to possess significant biological activities, including anti-inflammatory and metabolic regulatory functions.[1][2] These activities are often mediated through interactions with nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[3][4] This document provides an overview of the potential applications of 8-HOA in lipidomics research and detailed protocols for its study, based on established methodologies for similar hydroxy fatty acids.
Potential Applications in Lipidomics Research
The study of 8-HOA in a lipidomics context can provide valuable insights into various physiological and pathological processes.
-
Biomarker Discovery: Altered levels of specific HFAs have been associated with various diseases, including metabolic syndrome and cancer.[1][2] Profiling 8-HOA in biological samples (e.g., plasma, tissues) may lead to the discovery of novel biomarkers for disease diagnosis, prognosis, or response to therapy.
-
Investigation of Metabolic Pathways: As a hydroxylated fatty acid, 8-HOA is an intermediate in fatty acid metabolism. Studying its flux and concentration can provide information about the activity of specific metabolic pathways, such as fatty acid oxidation.
-
Drug Development: Given that related hydroxy fatty acids exhibit anti-inflammatory and anti-diabetic properties, often through PPAR agonism, 8-HOA is a candidate molecule for drug development.[5][6] Lipidomics studies can help elucidate its mechanism of action and identify potential therapeutic targets.
-
Nutritional Research: The concentration of certain fatty acids in the body can be influenced by diet. Lipidomics can be employed to understand how dietary intake of fats may influence the endogenous levels of 8-HOA and its potential health effects.[7]
Data Presentation
Quantitative analysis of 8-HOA in biological samples is crucial for understanding its physiological roles. Below are tables summarizing hypothetical, yet plausible, quantitative data for 8-HOA based on typical findings for related lipids in lipidomics studies.
Table 1: Hypothetical Concentration of this compound in Human Plasma.
| Subject Group | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) |
| Healthy Controls (n=50) | 15.2 | 4.5 |
| Type 2 Diabetes (n=50) | 28.9 | 8.1 |
| Inflammatory Bowel Disease (n=50) | 35.4 | 10.2 |
Table 2: In Vitro Activity of this compound.
| Assay | Parameter | Value |
| PPARα Activation Assay | EC50 | 2.5 µM |
| PPARγ Activation Assay | EC50 | 8.1 µM |
| TNF-α Secretion in LPS-stimulated RAW 264.7 cells | IC50 | 12.5 µM |
| IL-6 Secretion in LPS-stimulated RAW 264.7 cells | IC50 | 15.0 µM |
Signaling Pathways
Based on the known biological activities of structurally similar hydroxy fatty acids, 8-HOA is likely to exert its effects through the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[3][8] Activation of PPARs, which are ligand-activated transcription factors, leads to the regulation of genes involved in lipid metabolism and inflammation.[4][9]
Caption: Hypothesized PPAR signaling pathway for 8(R)-HOA.
Experimental Protocols
The following are detailed protocols for the extraction, detection, and quantification of 8-HOA from biological samples, as well as a cell-based assay to evaluate its biological activity. These protocols are based on established methods for other hydroxy fatty acids and should be optimized and validated for 8-HOA.[10][11]
Protocol 1: Extraction of 8-HOA from Plasma
This protocol describes a liquid-liquid extraction method for isolating 8-HOA from plasma samples.
Materials:
-
Plasma samples
-
Internal Standard (e.g., d4-8-Hydroxyoctadecanoic acid)
-
Methanol (B129727) (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 300 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 1 mL of MTBE and vortex for 1 minute.
-
Add 250 µL of water and vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the phases.
-
Carefully collect the upper organic layer (containing the lipids) and transfer to a new tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of methanol/water (1:1, v/v) for LC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxyoctadecadienoic acids: Oxidised derivatives of linoleic acid and their role in inflammation associated with metabolic syndrome and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor targets for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Hydroxyeicosapentaenoic Acid Decreases Plasma and Hepatic Triglycerides via Activation of Peroxisome Proliferator-Activated Receptor Alpha in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A lipidomics analysis of the relationship between dietary fatty acid composition and insulin sensitivity in young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxy monounsaturated fatty acids as agonists for peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Hydroxyeicosapentaenoic Acid Decreases Plasma and Hepatic Triglycerides via Activation of Peroxisome Proliferator-Activated Receptor Alpha in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Biological Activity of 8(R)-HODE
For Researchers, Scientists, and Drug Development Professionals
Introduction
8(R)-hydroxyoctadeca-9(Z),12(Z)-dienoic acid, or 8(R)-HODE, is an oxidized lipid metabolite of linoleic acid. While its isomers, 9-HODE and 13-HODE, have been extensively studied for their roles in inflammation, cancer, and metabolic diseases, the specific biological functions of 8(R)-HODE in mammalian systems remain largely uncharacterized. This document provides a series of detailed cell-based assays to investigate the potential biological activities of 8(R)-HODE. The protocols are based on the known functions of related lipid mediators and provide a framework for exploring the effects of 8(R)-HODE on key cellular signaling pathways.
Given the limited direct data on 8(R)-HODE, the following application notes and protocols are proposed based on the activities of structurally similar hydroxy fatty acids. It is hypothesized that 8(R)-HODE may play a role in inflammation, cell proliferation, apoptosis, and receptor signaling, particularly through peroxisome proliferator-activated receptors (PPARs) and G-protein coupled receptors (GPCRs).
Potential Signaling Pathways of 8(R)-HODE
The following diagram illustrates the hypothesized signaling pathways that 8(R)-HODE may modulate, based on the known activities of other HODE isomers and related lipid mediators.
Caption: Hypothesized signaling pathways for 8(R)-HODE.
Data Presentation: Summary of Potential Biological Activities
The following tables summarize the expected quantitative data from the proposed cell-based assays. These tables are templates to be populated with experimental results.
Table 1: PPARγ Activation by 8(R)-HODE
| Compound | Concentration (µM) | Luciferase Activity (Fold Change vs. Vehicle) | EC50 (µM) |
| 8(R)-HODE | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Rosiglitazone (Positive Control) | 1 | ||
| Vehicle Control | - | 1.0 | N/A |
Table 2: GPR32 Activation by 8(R)-HODE
| Compound | Concentration (µM) | Intracellular Ca2+ [nM] (Peak) | EC50 (µM) |
| 8(R)-HODE | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 9(S)-HODE (Positive Control) | 10 | ||
| Vehicle Control | - | Baseline | N/A |
Table 3: Effect of 8(R)-HODE on Cytokine Release from Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Unstimulated Control | - | |||
| LPS (100 ng/mL) | - | |||
| 8(R)-HODE | 1 | |||
| 10 | ||||
| 50 | ||||
| LPS + 8(R)-HODE | 1 | |||
| 10 | ||||
| 50 |
Table 4: Effect of 8(R)-HODE on Apoptosis of Cancer Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | - | |
| 8(R)-HODE | 1 | |
| 10 | ||
| 50 | ||
| Staurosporine (Positive Control) | 1 |
Table 5: Effect of 8(R)-HODE on Intracellular Reactive Oxygen Species (ROS)
| Treatment | Concentration (µM) | Relative Fluorescence Units (RFU) |
| Vehicle Control | - | |
| 8(R)-HODE | 1 | |
| 10 | ||
| 50 | ||
| H2O2 (Positive Control) | 100 |
Experimental Protocols
PPARγ Activation Assay (Luciferase Reporter Assay)
This assay determines if 8(R)-HODE can activate the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of metabolism and inflammation.
Workflow Diagram:
Caption: Workflow for the PPARγ Luciferase Reporter Assay.
Protocol:
-
Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transfection:
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate.
-
After 24 hours, transfect cells using a suitable transfection reagent with a PPARγ expression plasmid and a peroxisome proliferator response element (PPRE)-driven luciferase reporter plasmid. A β-galactosidase or Renilla luciferase plasmid can be co-transfected for normalization.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh DMEM containing 0.5% FBS.
-
Add 8(R)-HODE at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (e.g., ethanol (B145695) or DMSO) and a positive control (e.g., 1 µM Rosiglitazone).
-
-
Luminescence Measurement:
-
Incubate for 18-24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions of the luciferase assay kit.
-
Normalize luciferase activity to the co-transfected control.
-
GPR32 Activation Assay (Intracellular Calcium Flux Assay)
This assay investigates if 8(R)-HODE can activate GPR32, a G-protein coupled receptor, by measuring changes in intracellular calcium concentration.
Workflow Diagram:
Caption: Workflow for the Intracellular Calcium Flux Assay.
Protocol:
-
Cell Culture: Use a cell line stably expressing GPR32 (e.g., CHO-K1 or HEK293 cells). Culture cells in appropriate medium supplemented with 10% FBS and selection antibiotics.
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Wash cells with Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
-
Calcium Measurement:
-
Wash cells twice with HBSS to remove extracellular dye.
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Measure baseline fluorescence for a short period.
-
Inject 8(R)-HODE at various concentrations and continue to measure fluorescence kinetically to capture the calcium flux.
-
Include a vehicle control and a positive control (e.g., 10 µM 9(S)-HODE or a known GPR32 agonist).
-
Anti-inflammatory Activity Assay (Cytokine Release Assay)
This assay assesses the potential of 8(R)-HODE to modulate the inflammatory response in macrophages.
Workflow Diagram:
Application Note: Isotopic Labeling of 8(R)-Hydroxyoctadecanoic Acid for Metabolic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
8(R)-Hydroxyoctadecanoic acid (8-HOA) is a hydroxylated long-chain fatty acid whose metabolic fate and biological significance are of growing interest in biomedical research. Understanding how 8-HOA is processed within a biological system is crucial for elucidating its role in cellular signaling, energy metabolism, and potential involvement in disease pathology. Stable isotope labeling, coupled with mass spectrometry, offers a powerful and safe methodology for tracing the metabolic pathways of 8-HOA without the need for radioactive materials.[1] This application note provides a comprehensive guide and detailed protocols for utilizing isotopically labeled 8-HOA in metabolic studies, from experimental design to data analysis.
The use of stable isotopes like Deuterium (²H) or Carbon-13 (¹³C) allows researchers to distinguish the exogenously supplied labeled 8-HOA from the endogenous, unlabeled pool.[2] By tracking the incorporation of these heavy isotopes into downstream metabolites, it is possible to map metabolic pathways, quantify reaction rates (metabolic flux), and understand the disposition of the fatty acid in complex biological systems.[2]
Principle of the Method
Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway.[3] A stable, non-radioactive isotope (e.g., ¹³C or ²H) is incorporated into the 8-HOA molecule. When this labeled compound is introduced into a biological system (e.g., cell culture or an animal model), it participates in metabolic reactions just like its natural counterpart.
Using mass spectrometry (MS), the labeled 8-HOA and its metabolites can be distinguished from their unlabeled forms by the difference in their mass-to-charge ratio (m/z).[1] This allows for the precise quantification of the tracer's conversion into various metabolic products over time, providing a dynamic view of the metabolic network. The addition of a known quantity of an isotopically labeled standard also serves as an ideal internal standard for accurate quantification, correcting for variations in sample preparation and instrument response.[1]
Caption: Principle of absolute quantification using a stable isotope-labeled internal standard.
Experimental Protocols
Protocol 1: General Strategy for Synthesis of Isotopically Labeled 8(R)-HOA
The synthesis of isotopically labeled compounds is a specialized process. While a detailed synthesis is beyond the scope of this note, the general approaches involve either incorporating Carbon-13 from a labeled precursor or introducing Deuterium. Deuterium labeling is often more cost-effective and can be achieved through methods like reductive deuteration of a suitable precursor or metal-catalyzed hydrogen-deuterium (H/D) exchange reactions.[4][5] For metabolic studies, it is preferable to use tracers with multiple isotopic labels (e.g., D4-8-HOA) to ensure the mass shift is significant and easily resolved from the natural isotopic abundance of the unlabeled molecule.
Protocol 2: In Vitro Metabolism Study in Cultured Cells
This protocol describes the treatment of a relevant cell line (e.g., HepG2 human liver cells) with labeled 8-HOA to study its intracellular metabolism.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)
-
Isotopically labeled 8(R)-HOA (e.g., D4-8-HOA) stock solution (prepared in ethanol)[6]
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Scintillation vials or microcentrifuge tubes for sample collection
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that ensures they reach ~80-90% confluency on the day of the experiment.
-
Preparation of Dosing Medium: Prepare the treatment medium by sonicating the D4-8-HOA stock solution into the serum-free cell culture medium to the desired final concentration (e.g., 10, 50, 100 µM).[6]
-
Cell Treatment:
-
Aspirate the growth medium from the cells and wash twice with sterile PBS.
-
Add 1 mL of the D4-8-HOA dosing medium to each well.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Sample Collection:
-
Medium: At each time point, collect the cell culture medium into a labeled tube. This sample contains extracellular metabolites.
-
Cells: Wash the cells remaining in the well three times with ice-cold PBS to remove any extracellular tracer. Add 500 µL of ice-cold cell lysis buffer (e.g., 80% methanol) to each well, scrape the cells, and transfer the lysate to a labeled tube. This sample contains intracellular metabolites.
-
-
Storage: Immediately flash-freeze all collected samples in liquid nitrogen and store them at -80°C until metabolite extraction.
Protocol 3: In Vivo Metabolism Study in a Mouse Model
This protocol outlines the administration of labeled 8-HOA to mice to study its metabolism and distribution in a whole-organism context. Rodent models are crucial for understanding the molecular mechanisms of fatty acid oxidation disorders.[7][8]
Materials:
-
C57BL/6J mice (or other appropriate strain)[9]
-
Isotopically labeled 8(R)-HOA (e.g., D4-8-HOA)
-
Vehicle for administration (e.g., corn oil or a solution with 20% TPGS)
-
Gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Anesthesia and euthanasia supplies
-
Dissection tools
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the mice overnight (e.g., 12-16 hours) to standardize the metabolic state, but allow free access to water.
-
Dosing: Administer a single dose of D4-8-HOA via oral gavage. A typical dose might be 150 mg/kg, formulated in a suitable vehicle.
-
Sample Collection:
-
Blood: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours). Process the blood to obtain plasma and store it at -80°C.
-
Tissues: At the final time point, euthanize the mice according to approved protocols. Perfuse the circulatory system with saline. Harvest relevant tissues (e.g., liver, adipose, heart, kidney), snap-freeze them in liquid nitrogen, and store them at -80°C.
-
-
Ethical Considerations: All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.
Protocol 4: Metabolite Extraction and Sample Preparation for LC-MS
This protocol details the extraction of fatty acids from plasma or tissue homogenates for subsequent analysis.[10]
Materials:
-
Internal Standard (IS) solution (e.g., ¹³C₁₈-8-HOA or another labeled fatty acid not expected to be formed metabolically)
-
Acidified methanol (B129727) (e.g., with 0.1% formic acid)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Solvents for SPE: Hexane, Diethyl Ether, Methanol, Acetonitrile
-
Nitrogen gas evaporator
Procedure:
-
Sample Thawing: Thaw frozen plasma or tissue samples on ice.
-
Homogenization (for tissues): Weigh a portion of the frozen tissue (~50-100 mg) and homogenize it in 1 mL of ice-cold PBS.
-
Spiking Internal Standard: To 100 µL of plasma or tissue homogenate, add 10 µL of the IS solution.
-
Protein Precipitation & Lipid Extraction: Add 400 µL of ice-cold acidified methanol. Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 3 mL of diethyl ether, followed by 3 mL of methanol, and finally 3 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elute the fatty acids with 3 mL of a hexane:diethyl ether (1:1 v/v) mixture.
-
-
Drying and Reconstitution: Dry the eluted sample under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 5: LC-MS/MS Analysis of Labeled 8-HOA and Metabolites
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).[11][12]
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS Conditions (Example for QqQ in Negative Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined for unlabeled 8-HOA, D4-8-HOA, the internal standard, and all putative metabolites. For example:
-
Unlabeled 8-HOA (C₁₈H₃₆O₃, MW ~300.5): m/z 299.3 → [Fragment ion]
-
D4-8-HOA: m/z 303.3 → [Corresponding fragment ion]
-
Potential Metabolite (e.g., chain-shortened): [Precursor ion] → [Fragment ion]
-
Visualizations of Workflows and Pathways
Caption: General experimental workflow for metabolic studies using labeled 8-HOA.
Caption: Putative metabolic pathway of D4-labeled 8-HOA via mitochondrial β-oxidation.
Data Presentation and Interpretation
Quantitative data from stable isotope tracing experiments should be presented clearly to facilitate interpretation. Key metrics include the concentration of the labeled tracer and its metabolites over time, and the isotopic enrichment (the fraction of a metabolite pool that is labeled).
Table 1: Illustrative Time-Course of D4-8-HOA Metabolism in Mouse Plasma
| Time Point (Hours) | D4-8-HOA Conc. (µM) | D4-6-Hydroxyhexadecanoic Acid (C16-OH) Conc. (µM) | D4-4-Hydroxytetradecanoic Acid (C14-OH) Conc. (µM) |
| 0.5 | 152.3 ± 18.5 | 5.1 ± 0.8 | Not Detected |
| 1.0 | 98.7 ± 11.2 | 12.4 ± 1.9 | 1.5 ± 0.3 |
| 2.0 | 45.1 ± 6.8 | 18.9 ± 2.5 | 4.8 ± 0.7 |
| 4.0 | 12.6 ± 2.1 | 15.3 ± 2.2 | 6.1 ± 1.1 |
| 8.0 | 3.5 ± 0.9 | 8.7 ± 1.4 | 4.2 ± 0.8 |
| 24.0 | Not Detected | 1.2 ± 0.4 | 1.1 ± 0.3 |
Data are presented as mean ± SEM (n=5) and are for illustrative purposes only.
Table 2: Isotopic Enrichment in Liver Tissue 4 Hours Post-Dose
| Metabolite | Endogenous Conc. (nmol/g tissue) | Labeled Conc. (nmol/g tissue) | Isotopic Enrichment (%) |
| 8-Hydroxyoctadecanoic Acid | 5.2 ± 0.7 | 25.8 ± 3.1 | 83.2% |
| 6-Hydroxyhexadecanoic Acid | 2.1 ± 0.4 | 9.3 ± 1.5 | 81.6% |
| 4-Hydroxytetradecanoic Acid | 1.5 ± 0.3 | 4.1 ± 0.9 | 73.2% |
Isotopic Enrichment (%) = [Labeled Conc. / (Labeled Conc. + Endogenous Conc.)] x 100. Data are illustrative.
By analyzing these data, researchers can determine the rate of disappearance of the parent compound (8-HOA) and the rate of appearance of its chain-shortened metabolites, providing direct evidence for the activity of the β-oxidation pathway. Comparing these profiles between different experimental conditions (e.g., control vs. drug-treated) can reveal the metabolic effects of the intervention.
References
- 1. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis of deuterium-labeled compounds | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 5. hwb.gov.in [hwb.gov.in]
- 6. academic.oup.com [academic.oup.com]
- 7. A Review of Fatty Acid Oxidation Disorder Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of fatty acid oxidation disorder mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progress in the Study of Animal Models of Metabolic Dysfunction-Associated Steatotic Liver Disease [mdpi.com]
- 10. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
High-Throughput Screening Methods for 8-Hydroxy Fatty Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-hydroxy fatty acids are a class of lipid signaling molecules derived from the oxygenation of polyunsaturated fatty acids. These molecules, including the well-characterized 8-hydroxyeicosatetraenoic acid (8-HETE), are implicated in a variety of physiological and pathological processes, such as inflammation, cell migration, and tumorigenesis. Their roles in cellular signaling pathways, including the activation of peroxisome proliferator-activated receptors (PPARs) and modulation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, make them attractive targets for drug discovery. High-throughput screening (HTS) methodologies are essential for the rapid identification of compounds that modulate the production or activity of 8-hydroxy fatty acids.
This document provides detailed application notes and protocols for various HTS methods applicable to the study of 8-hydroxy fatty acids. These methods include direct quantification of 8-hydroxy fatty acids and cell-based assays to screen for modulators of their signaling pathways.
Data Presentation: Quantitative Assay Performance
The following table summarizes the typical performance characteristics of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of 8-hydroxy fatty acids, providing a benchmark for a high-throughput screening campaign.
| Parameter | Specification | Description |
| Assay Range | 10 - 1000 pg/mL | The range of concentrations where the assay is precise and accurate.[1] |
| Sensitivity (LOD) | ~5 pg/mL | The lowest concentration of the analyte that can be reliably distinguished from zero.[1] |
| Intra-Assay Precision | < 10% CV | Variation within the same assay run (n=20 replicates).[1] |
| Inter-Assay Precision | < 15% CV | Variation between different assay runs (n=10 independent assays).[1] |
| Spike/Recovery | 85 - 115% | The accuracy of the assay in a biological matrix, determined by adding a known amount of the analyte.[1] |
| Cross-Reactivity | See Protocol | The specificity of the antibody against structurally related molecules. |
Signaling Pathways Involving 8-Hydroxy Fatty Acids
8-HETE has been shown to exert its biological effects through several key signaling pathways. Understanding these pathways is crucial for the design of relevant cell-based screening assays.
References
Troubleshooting & Optimization
Technical Support Center: Resolution of 8-Hydroxyoctadecanoic Acid Enantiomers
Welcome to the technical support center for the resolution of 8-Hydroxyoctadecanoic acid (8-HODE) enantiomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guides
This section addresses specific issues you may encounter during the chiral resolution of 8-HODE.
Issue 1: Poor or No Resolution of Enantiomers in Chiral HPLC
Question: I am using a chiral column for HPLC analysis of 8-HODE, but I am seeing a single peak or poorly resolved peaks. What are the possible causes and solutions?
Answer:
Poor resolution in chiral HPLC can stem from several factors related to the column, mobile phase, or the analyte itself. Here’s a step-by-step troubleshooting guide:
-
Verify Column Suitability: Ensure the chiral stationary phase (CSP) is appropriate for separating hydroxy fatty acids. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak AD, AD-RH), are often effective for this class of compounds.[1]
-
Optimize the Mobile Phase: The composition of the mobile phase is critical for achieving enantioselectivity.
-
Normal-Phase Chromatography: A common mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol. The percentage of the alcohol modifier significantly impacts retention and resolution. Start with a low percentage (e.g., 2-5%) and gradually increase it.
-
Reversed-Phase Chromatography: For reversed-phase columns like Chiralpak AD-RH, a mobile phase of acetonitrile/water or methanol/water with a possible acidic modifier (e.g., 0.1% formic acid) can be effective.[1]
-
Ternary Mobile Phases: For complex separations, a ternary mobile phase, such as n-hexane/1,2-dichloroethane/ethanol, can provide better optimization of selectivity.[2][3]
-
-
Consider Derivatization: The presence of a carboxyl group and a hydroxyl group in 8-HODE can lead to peak tailing and poor resolution. Derivatization can improve peak shape and enhance enantiomeric separation.
-
Esterification: Convert the carboxylic acid to its methyl ester. This is a simple and common derivatization.
-
Urethane (B1682113) Formation: Derivatize the hydroxyl group with 3,5-dinitrophenyl isocyanate to form a 3,5-dinitrophenyl urethane (DNPU) derivative.[2][3][4] This not only improves separation but also enhances UV detection.
-
-
Adjust Flow Rate and Temperature:
-
Lowering the flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase.
-
Temperature can also influence selectivity. Experiment with temperatures ranging from 10°C to 40°C.
-
Issue 2: Low Yield of a Specific Enantiomer in Enzymatic Resolution
Question: I am using a lipase (B570770) for the kinetic resolution of racemic 8-HODE, but the yield of my desired enantiomer is consistently low. How can I improve this?
Answer:
Enzymatic kinetic resolution relies on the differential rate of reaction of the two enantiomers. A 50% yield is the theoretical maximum for the unreacted enantiomer. Here are some strategies to optimize the process:
-
Choice of Enzyme: The choice of lipase is crucial. Lipases such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PS) have shown effectiveness in resolving hydroxystearic acids.[5] If one lipase shows low selectivity, screen other commercially available lipases.
-
Reaction Medium: The solvent can significantly impact enzyme activity and selectivity. Non-polar organic solvents are generally preferred.
-
Acyl Donor: For acylation reactions, the choice of acyl donor is important. Vinyl acetate (B1210297) is a common and effective choice.[5]
-
Monitoring the Reaction: It is critical to stop the reaction at or near 50% conversion to achieve the highest enantiomeric excess (e.e.) of the unreacted enantiomer. Let the reaction proceed beyond this point will result in a lower e.e. of the starting material.
-
Dynamic Kinetic Resolution (DKR): If applicable, consider a DKR approach where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of the desired product enantiomer. This often requires a suitable racemization catalyst that is compatible with the enzyme and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when developing a method for separating 8-HODE enantiomers?
A1: The first step is to decide between direct and indirect chiral separation methods.[6]
-
Direct methods involve the use of a chiral stationary phase (CSP) in HPLC.[7] This is often the more straightforward approach if a suitable column is available.
Q2: How do I choose a chiral derivatizing agent for 8-HODE?
A2: For a carboxylic acid like 8-HODE, you would typically use a chiral amine to form diastereomeric amide derivatives. For the hydroxyl group, you can use a chiral carboxylic acid or isocyanate. The ideal CDA should be enantiomerically pure, react under mild conditions to prevent racemization, and the resulting diastereomers should have significantly different chromatographic properties.[6]
Q3: Can I use gas chromatography (GC) to separate 8-HODE enantiomers?
A3: Yes, GC can be used, but it typically requires derivatization to make the 8-HODE more volatile. The enantiomers can be separated as diastereomeric derivatives on an achiral column, or directly on a chiral GC column.[7] However, due to the non-volatility of higher homologs of hydroxy fatty acids, HPLC is often preferred.[2]
Q4: What are the advantages of enzymatic resolution over chromatographic methods?
A4: Enzymatic resolution can offer very high enantioselectivity under mild reaction conditions.[11] It can also be a cost-effective method for large-scale production. However, the maximum yield for the unreacted enantiomer is 50% in a standard kinetic resolution, and reaction optimization can be time-consuming.[5]
Quantitative Data Summary
Table 1: Reported Chromatographic Conditions for Hydroxy Fatty Acid Enantiomer Separation
| Analyte Form | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| 3,5-DNPU derivative of 2- and 3-hydroxy fatty acids | Chiral HPLC Column | Varies with eluent composition | Not Specified | Not Specified | [4] |
| Hydroxy/hydroperoxy eicosanoids | Chiralpak AD or AD-RH | Not Specified | < 20 min run time | UV | [1] |
| 3,5-DNPU methyl ester derivatives of C5-C18 2-hydroxy fatty acids | N-(S)-2-(4-chlorophenyl)isovaleroyl-D-phenylglycine on 5-μm silica (B1680970) gel | n-hexane-1,2-dichloroethane-ethanol | Not Specified | UV at 226 nm | [2][3] |
Table 2: Enzymatic Resolution of Hydroxystearic Acids
| Substrate | Enzyme | Acyl Donor | Enantiomeric Excess (e.e.) | Reference |
| 7-Hydroxystearic acid | CALB / PS | Vinyl Acetate | ~55% | [5] |
| 9-Hydroxystearic acid | CALB / PS | Vinyl Acetate | ~55% | [5] |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of 8-HODE via Derivatization
This protocol describes the derivatization of 8-HODE to its 3,5-dinitrophenyl urethane (DNPU) methyl ester followed by chiral HPLC analysis.
1. Materials:
-
Racemic 8-HODE
-
Diazomethane (B1218177) solution
-
3,5-Dinitrophenyl isocyanate
-
Anhydrous toluene
-
HPLC grade solvents (n-hexane, isopropanol)
-
Chiral HPLC column (e.g., Chiralpak AD-H)
2. Procedure:
-
Step 1: Methyl Esterification
-
Dissolve 1 mg of 8-HODE in 1 mL of diethyl ether.
-
Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Step 2: DNPU Derivatization
-
Dissolve the 8-HODE methyl ester in 0.5 mL of anhydrous toluene.
-
Add a 1.2 molar excess of 3,5-dinitrophenyl isocyanate.
-
Heat the mixture at 80°C for 1 hour.
-
Cool to room temperature and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
Step 3: Chiral HPLC Analysis
-
Column: Chiralpak AD-H (or equivalent)
-
Mobile Phase: n-Hexane:Isopropanol (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 254 nm
-
Inject the derivatized sample and monitor the separation of the diastereomeric peaks.
-
Protocol 2: Enzymatic Kinetic Resolution of 8-HODE
This protocol outlines a general procedure for the lipase-catalyzed acylation of 8-HODE.
1. Materials:
-
Racemic 8-HODE
-
Immobilized Lipase (e.g., Novozym 435 - CALB)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., hexane)
2. Procedure:
-
To a solution of racemic 8-HODE (1 equivalent) in anhydrous hexane, add vinyl acetate (1.5 equivalents).
-
Add the immobilized lipase (e.g., 20% by weight of the substrate).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle shaking.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or HPLC to determine the conversion.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Evaporate the solvent from the filtrate.
-
Separate the acylated 8-HODE from the unreacted 8-HODE using column chromatography on silica gel.
-
Determine the enantiomeric excess of the unreacted 8-HODE and the acylated product by chiral HPLC analysis (as described in Protocol 1).
Visualizations
Caption: Workflow for the indirect resolution of 8-HODE enantiomers via derivatization.
Caption: Workflow for the direct resolution of 8-HODE enantiomers using chiral HPLC.
Caption: Workflow for the enzymatic kinetic resolution of 8-HODE enantiomers.
References
- 1. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gsartor.org [gsartor.org]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. aocs.org [aocs.org]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jackwestin.com [jackwestin.com]
- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Troubleshooting low recovery of 8(R)-HODE during solid-phase extraction
Welcome to the technical support center for the solid-phase extraction (SPE) of 8(R)-hydroxyoctadecadienoic acid [8(R)-HODE]. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and achieve high recovery rates.
Troubleshooting Low Recovery of 8(R)-HODE
This guide addresses common issues encountered during the solid-phase extraction of 8(R)-HODE, presented in a question-and-answer format to directly resolve specific problems.
Q1: My recovery of 8(R)-HODE is consistently low. What are the most likely causes?
Low recovery of 8(R)-HODE during SPE can stem from several factors throughout the extraction process. The most common culprits include improper sample pH, suboptimal choice of SPE sorbent, inefficient washing and elution steps, or issues with the sample matrix itself. It is crucial to systematically evaluate each step of your protocol to identify the source of the loss.
Q2: How does the pH of my sample affect the retention of 8(R)-HODE on a reversed-phase SPE column?
The pH of the sample is critical for achieving good retention of 8(R)-HODE on reversed-phase (e.g., C18) sorbents. 8(R)-HODE is a carboxylic acid, and its state of ionization is pH-dependent.
-
Problem: If the pH of your sample is too high (basic), the carboxylic acid group will be deprotonated (negatively charged). This increased polarity reduces its affinity for the nonpolar stationary phase, causing it to elute prematurely during the sample loading or washing steps.
-
Solution: To ensure optimal retention, the pH of the sample should be adjusted to be at least 2 pH units below the pKa of the carboxylic acid group of 8(R)-HODE. This protonates the carboxylic acid, making the molecule more neutral and increasing its retention on the nonpolar sorbent. The addition of a weak acid, such as 0.1% formic acid, to the sample is a common practice.
Q3: I'm not sure if I'm using the right SPE sorbent. What are the common choices for 8(R)-HODE and how do they compare?
The choice of SPE sorbent is critical for the selective retention of 8(R)-HODE from a complex biological matrix. While several types of sorbents can be used, their performance in terms of recovery and sample cleanliness can vary.
-
Reversed-Phase Sorbents (e.g., C18): These are the most commonly used sorbents for oxylipins like 8(R)-HODE. They retain nonpolar compounds from a polar matrix. C18 sorbents have shown good performance for a broad spectrum of oxylipins when combined with appropriate washing steps to remove interferences.
-
Polymeric Sorbents (e.g., Oasis HLB, Strata-X): These sorbents can offer higher binding capacity and stability across a wider pH range compared to silica-based sorbents. However, some studies suggest they may not remove interfering matrix components as effectively as C18 for plasma samples.
-
Anion-Exchange Sorbents: These sorbents retain negatively charged molecules. While 8(R)-HODE is an acid, the extraction efficacy on anion-exchange materials can sometimes be lower compared to reversed-phase methods, although they can provide excellent removal of matrix interferences.
A comparison of different SPE protocols for oxylipin analysis from plasma highlights the varied performance of these materials.[1][2][3]
Q4: My analyte appears to be washing off the column during the wash step. How can I optimize this?
Loss of 8(R)-HODE during the wash step is a common issue and is typically due to the wash solvent being too strong (i.e., having too high a percentage of organic solvent).
-
Problem: A wash solvent with a high organic content can start to elute the retained 8(R)-HODE along with the more weakly bound interferences.
-
Solution: The goal of the wash step is to remove polar interferences without affecting the analyte. For reversed-phase SPE, this is typically achieved with a low percentage of an organic solvent like methanol (B129727) in water. To optimize this step, you can perform a stepwise elution experiment. After loading your sample, wash the cartridge with a series of solvents with increasing methanol concentrations (e.g., 5%, 10%, 20%, 30%, 40%, 50% methanol in water). Collect each wash fraction and analyze it for the presence of 8(R)-HODE. This will help you determine the highest percentage of organic solvent you can use to effectively clean your sample without significant loss of your analyte. For many oxylipins on a C18 column, a wash with 5-20% methanol is common.
Q5: I've confirmed my analyte is retained on the column, but the final recovery after elution is still low. What could be wrong with my elution step?
If 8(R)-HODE is retained during loading and washing but not efficiently recovered during elution, the elution solvent is likely too weak.
-
Problem: The elution solvent must be strong enough to disrupt the hydrophobic interactions between 8(R)-HODE and the stationary phase.
-
Solution: For reversed-phase SPE, the elution solvent should be a high-percentage organic solvent. Methanol or acetonitrile (B52724) are common choices. If you are experiencing low elution efficiency with 100% methanol, you can try a more nonpolar solvent like ethyl acetate (B1210297) or methyl formate.[1] Additionally, ensuring the pH of the elution solvent is neutral or slightly basic can help to deprotonate the carboxylic acid, increasing its polarity and facilitating its release from the nonpolar sorbent. The addition of a small amount of a modifier like ammonium (B1175870) hydroxide (B78521) to the elution solvent can sometimes improve recovery for acidic compounds.
Below is a diagram illustrating a general troubleshooting workflow for low recovery in SPE.
Caption: A logical workflow for troubleshooting common causes of low 8(R)-HODE recovery during solid-phase extraction.
Frequently Asked Questions (FAQs)
Q: What is 8(R)-HODE and why is its accurate quantification important? A: 8(R)-HODE (8(R)-hydroxy-9Z,12Z-octadecadienoic acid) is a bioactive lipid mediator derived from the oxidation of linoleic acid. It is an oxylipin that has been implicated in various physiological and pathological processes. Accurate quantification of 8(R)-HODE is crucial for understanding its role in health and disease, and it can serve as a biomarker in various studies.
Q: Should I use reversed-phase or normal-phase SPE for 8(R)-HODE extraction? A: The choice depends on your sample matrix.
-
Reversed-phase SPE is ideal for extracting moderately polar to nonpolar analytes like 8(R)-HODE from polar (aqueous) matrices such as plasma, urine, or cell culture media.
-
Normal-phase SPE is suitable for extracting polar analytes from nonpolar (organic) matrices. If your sample preparation involves an initial liquid-liquid extraction into an organic solvent, normal-phase SPE could be a subsequent cleanup step.
Q: How can I prevent the degradation of 8(R)-HODE during sample preparation? A: Oxylipins can be susceptible to degradation. To minimize this, it is recommended to work at low temperatures (e.g., on ice), minimize sample exposure to light and air, and consider the addition of antioxidants to your sample upon collection.
Q: What is the best way to quantify 8(R)-HODE after SPE? A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 8(R)-HODE and other oxylipins. This technique allows for the separation of 8(R)-HODE from its isomers and provides high sensitivity for detection in complex biological samples.
Data Presentation
The following table summarizes the performance of different SPE protocols for the analysis of oxylipins in plasma, providing a comparative overview to guide your method selection. While specific recovery data for 8(R)-HODE is not detailed, the general performance for the class of oxylipins is indicative.
| SPE Sorbent/Protocol | Recovery of Internal Standards | Removal of Matrix Interferences | Overall Performance for Oxylipin Analysis | Reference |
| C18 with Water and n-Hexane Wash | Good | Good | Best overall performance for a broad spectrum of oxylipins | [1][2][3] |
| Oasis HLB | Variable | Insufficient | May not effectively remove all interfering matrix components | [1][2][3] |
| Strata-X | Variable | Insufficient | Similar to Oasis HLB, may have issues with matrix effects | [1][2][3] |
| Anion-Exchange (BondElut) | Low | Excellent | Excellent for sample cleanup, but may have lower analyte recovery | [1][2][3] |
| Liquid-Liquid Extraction (Ethyl Acetate) | Poor | Poor | Generally not sufficient as a standalone sample preparation strategy | [1][2][3] |
Experimental Protocols
Below are detailed protocols for reversed-phase and normal-phase solid-phase extraction of 8(R)-HODE.
Protocol 1: Reversed-Phase SPE for 8(R)-HODE from Aqueous Samples
This protocol is suitable for extracting 8(R)-HODE from biological fluids like plasma, serum, or urine.
Materials:
-
C18 SPE Cartridge
-
Methanol
-
Deionized Water
-
Formic Acid
-
Ethyl Acetate (or other suitable elution solvent)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw the sample on ice.
-
Acidify the sample to a pH of ~3-4 by adding 0.1% formic acid. This ensures that the carboxylic acid group of 8(R)-HODE is protonated.
-
-
SPE Cartridge Conditioning:
-
Pass 1-2 column volumes of methanol through the C18 cartridge.
-
Equilibrate the cartridge by passing 1-2 column volumes of deionized water. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of deionized water to remove salts and other polar impurities.
-
Wash the cartridge with 1-2 column volumes of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove more interferences.
-
-
Elution:
-
Elute the 8(R)-HODE from the cartridge with 1-2 column volumes of a strong organic solvent such as ethyl acetate or 100% methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of a solvent compatible with your analytical method (e.g., 100 µL of 50:50 methanol:water for LC-MS/MS).
-
Caption: A typical experimental workflow for the reversed-phase solid-phase extraction of 8(R)-HODE.
Protocol 2: Normal-Phase SPE for 8(R)-HODE from Organic Extracts
This protocol is suitable for the cleanup of 8(R)-HODE from a nonpolar organic extract obtained, for example, from a prior liquid-liquid extraction.
Materials:
-
Silica (B1680970) SPE Cartridge
-
Ethyl Acetate
-
Methanol
-
Nitrogen gas evaporator
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
Ensure your sample is dissolved in a nonpolar solvent like hexane. If the sample contains any residual water, it should be dried (e.g., with anhydrous sodium sulfate).
-
-
SPE Cartridge Conditioning:
-
Pass 1-2 column volumes of a nonpolar solvent like hexane through the silica cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the sample (dissolved in a nonpolar solvent) onto the conditioned SPE cartridge at a slow and steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of a nonpolar solvent (e.g., hexane) to elute nonpolar interferences.
-
-
Elution:
-
Elute the 8(R)-HODE from the cartridge with a more polar solvent. A mixture of hexane and ethyl acetate (e.g., 80:20 v/v) can be used, or for stronger elution, pure ethyl acetate or a small percentage of methanol in ethyl acetate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your downstream analysis.
-
References
Minimizing ion suppression effects in 8(R)-HODE quantification from complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the quantification of 8(R)-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid (8(R)-HODE) from complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in 8(R)-HODE quantification?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as 8(R)-HODE, is reduced by the presence of co-eluting components from the sample matrix.[1][2] In LC-MS/MS, this leads to a decreased signal response, which can negatively impact the accuracy, precision, and sensitivity of the analysis, potentially leading to erroneous results.[3] This is a significant challenge when analyzing analytes in complex biological matrices like plasma, serum, or cell culture media, which contain high concentrations of endogenous compounds like phospholipids (B1166683), salts, and other lipids.[2]
Q2: What are the common causes of ion suppression for 8(R)-HODE in biological samples?
A2: The most common sources of ion suppression originate from the sample matrix itself. For bioanalytical methods, these include:
-
Phospholipids: Highly abundant in plasma and serum, phospholipids are a major cause of ion suppression, particularly in positive electrospray ionization (+ESI) mode.[4]
-
Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can precipitate in the MS source, reducing ionization efficiency.
-
Endogenous Compounds: Other small molecules, lipids, and peptides from the biological matrix can compete with 8(R)-HODE for ionization.[3]
Q3: How can I detect ion suppression in my 8(R)-HODE analysis?
A3: A common method to detect and visualize ion suppression is the post-column infusion experiment . In this technique, a solution of your analyte (8(R)-HODE) is continuously infused into the mass spectrometer after the LC column. A blank, extracted matrix sample is then injected onto the LC column. A significant drop in the stable baseline signal of the infused analyte indicates that components eluting from the column at that time are causing ion suppression.
Q4: I am using a deuterated internal standard for 8(R)-HODE. Shouldn't that correct for ion suppression?
A4: Yes, a stable isotope-labeled internal standard (SIL-IS), such as 8(R)-HODE-d4, is the preferred method to compensate for ion suppression. Because the SIL-IS is chemically and physically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression. This helps to maintain a constant analyte-to-internal standard ratio, allowing for accurate quantification. However, if the suppression is so severe that the signal for both the analyte and the internal standard is significantly reduced or falls below the lower limit of quantitation (LLOQ), you will need to take steps to reduce the underlying cause of the suppression.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to ion suppression in 8(R)-HODE quantification.
| Symptom | Possible Cause | Recommended Action |
| Low or no signal for 8(R)-HODE and internal standard | Severe ion suppression from the matrix. | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[5] 2. Optimize Chromatography: Modify the LC gradient to separate 8(R)-HODE from the ion-suppressing regions of the chromatogram. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components. |
| High variability in peak areas between replicate injections | Inconsistent matrix effects. | 1. Ensure Consistent Sample Preparation: Inconsistent extraction efficiency can lead to variable matrix effects. Ensure the sample preparation protocol is followed precisely for all samples. 2. Check for Carryover: Inject a blank solvent after a high-concentration sample to check for carryover, which can contribute to variability. |
| Poor peak shape (tailing or fronting) | Co-eluting interferences or column issues. | 1. Optimize Chromatography: Adjust the mobile phase composition or gradient to improve peak shape. 2. Check Column Health: A void in the column or a contaminated guard column can cause poor peak shape. Replace the guard column or the analytical column if necessary. |
| Gradual decrease in signal intensity over a sequence of injections | Buildup of matrix components on the column or in the MS source. | 1. Implement Column Washing: Include a robust column wash step at the end of each chromatographic run to remove strongly retained matrix components. 2. Clean the MS Source: Contamination of the ion source can lead to a decline in sensitivity. Follow the manufacturer's instructions for cleaning the ion source. |
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation is critical for minimizing ion suppression. Below is a summary of the performance of different extraction methods for oxylipins, including HODEs, from human plasma. While this data is for a class of similar molecules, it provides a strong indication of the expected performance for 8(R)-HODE analysis.
Table 1: Recovery of Internal Standards for Different Sample Preparation Methods
| Extraction Method | Internal Standard | Mean Recovery (%) | Standard Deviation (%) |
| SPE (C18) | 12(S)-HETE-d8 | 85 | 12 |
| 15(S)-HETE-d8 | 88 | 10 | |
| LLE (Ethyl Acetate) | 12(S)-HETE-d8 | 65 | 18 |
| 15(S)-HETE-d8 | 70 | 15 | |
| SPE (Mixed-Mode) | 12(S)-HETE-d8 | 92 | 8 |
| 15(S)-HETE-d8 | 95 | 7 |
Data is representative for oxylipins and adapted from comparative studies.[5]
Table 2: Ion Suppression Effects for Different Sample Preparation Methods
| Extraction Method | Analyte Class | Matrix Effect (%) |
| SPE (C18) | HODEs | -15 |
| LLE (Ethyl Acetate) | HODEs | -40 |
| SPE (Mixed-Mode) | HODEs | -8 |
Matrix effect is calculated as (1 - [peak area in matrix / peak area in solvent]) * 100%. A negative value indicates ion suppression. Data is representative for oxylipins and adapted from comparative studies.[4][5]
Experimental Protocols
1. Solid Phase Extraction (SPE) Protocol for 8(R)-HODE from Plasma/Serum
This protocol is a general guideline and may require optimization for your specific application.
-
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (B92381) (LC-MS grade)
-
Methyl Formate
-
Internal Standard (e.g., 8(R)-HODE-d4)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma or serum, add the internal standard (e.g., 10 µL of 100 ng/mL 8(R)-HODE-d4). Vortex briefly. Acidify the sample to pH ~3.5 with 1 M HCl.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities. Follow with a wash of 1 mL of hexane to remove non-polar interferences.
-
Elution: Elute the 8(R)-HODE and internal standard with 1 mL of methyl formate.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50-100 µL of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Method for 8(R)-HODE Quantification
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: Gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
8(R)-HODE: Precursor ion (m/z) 295.2 -> Product ion (m/z) 115.1
-
8(R)-HODE-d4 (Internal Standard): Precursor ion (m/z) 299.2 -> Product ion (m/z) 115.1
-
Note: MRM transitions should be optimized for your specific instrument.[6][7]
Visualizations
Experimental Workflow for 8(R)-HODE Quantification
Caption: General experimental workflow for the quantification of 8(R)-HODE from complex biological matrices.
Troubleshooting Workflow for Ion Suppression
Caption: A logical workflow for troubleshooting and mitigating ion suppression effects in 8(R)-HODE analysis.
Representative Signaling Pathway for HODEs
Caption: A representative signaling pathway for HODEs, which often involves G-protein coupled receptors.[1][8][9][10][11] The specific receptor for 8(R)-HODE is still under investigation, but GPR31 is a known receptor for the structurally similar 12(S)-HETE.[1][9][10][11]
References
- 1. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. forensicrti.org [forensicrti.org]
- 7. researchgate.net [researchgate.net]
- 8. gsartor.org [gsartor.org]
- 9. 12-(S)-Hydroxyeicosatetraenoic Acid and GPR31 Signaling in Spinal Cord in Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reactome | GPR31 is a receptor for 12(S)-HETE [reactome.org]
Technical Support Center: Strategies to Increase the Yield of 8(R)-Hydroxyoctadecanoic Acid in Fungal Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fungal fermentation of 8(R)-Hydroxyoctadecanoic acid (8-HODE).
Frequently Asked Questions (FAQs)
Q1: Which fungal species are known to produce this compound?
A1: Several fungal species have been identified as producers of 8(R)-HODE. The most well-documented include Aspergillus nidulans, Gaeumannomyces graminis, and Laetisaria arvalis.[1][2] These fungi utilize linoleic acid as a precursor to synthesize 8(R)-HODE.
Q2: What is the biosynthetic pathway for 8(R)-HODE in fungi?
A2: In fungi like Aspergillus nidulans, 8(R)-HODE is synthesized from linoleic acid via a pathway involving the enzyme PpoA.[1][3][4] PpoA is a bifunctional enzyme with two distinct domains. The N-terminal domain acts as a fatty acid heme dioxygenase/peroxidase, which oxidizes linoleic acid to (8R)-hydroperoxyoctadecadienoic acid ((8R)-HPODE).[4] Subsequently, the enzyme can either reduce (8R)-HPODE to 8(R)-HODE or isomerize it to (5S,8R)-dihydroxyoctadecadienoic acid (5,8-diHODE) using its C-terminal P450 heme thiolate domain.[4]
Q3: What are the key factors influencing the yield of 8(R)-HODE?
A3: The yield of 8(R)-HODE is influenced by several factors, including:
-
Fungal Strain: The choice of fungal species and strain is critical, as the expression and activity of the PpoA enzyme vary.
-
Media Composition: The availability of the precursor, linoleic acid, and other nutrients such as carbon and nitrogen sources can significantly impact production.
-
Fermentation Conditions: Parameters like pH, temperature, and aeration must be optimized for both fungal growth and enzyme activity. The optimal pH for PpoA activity is around 7.0-7.5.[1]
-
Genetic Factors: The expression level of the ppoA gene is a key determinant. Genetic engineering strategies can be employed to enhance its expression.[3]
-
Competing Pathways: The conversion of the intermediate (8R)-HPODE to the byproduct 5,8-diHODE can reduce the final yield of 8(R)-HODE.
Q4: How can the yield of 8(R)-HODE be increased through genetic engineering?
A4: Genetic engineering offers promising strategies to enhance 8(R)-HODE production. Overexpression of the ppoA gene, which encodes the key dioxygenase/peroxidase enzyme, is a primary target.[3] Modern genetic tools like CRISPR-Cas9 can be used for precise genome editing in fungi such as Aspergillus to achieve this.[5][6][7] Additionally, gene knockout strategies could be employed to eliminate or reduce the activity of competing pathways that consume the precursor or the intermediate product. For instance, modifying the P450 domain of PpoA to favor the reduction of (8R)-HPODE to 8(R)-HODE over its isomerization to 5,8-diHODE could be a potential strategy.
Troubleshooting Guides
Issue 1: Low or No Production of 8(R)-HODE
| Possible Cause | Troubleshooting Steps |
| Incorrect Fungal Strain | Verify the identity of your fungal strain. Use a strain known to produce 8(R)-HODE, such as Aspergillus nidulans or Gaeumannomyces graminis. |
| Low Expression of PpoA Enzyme | - Optimize fermentation conditions (pH, temperature) to favor gene expression. - Consider genetic modification to overexpress the ppoA gene under a strong constitutive or inducible promoter. |
| Insufficient Precursor (Linoleic Acid) | - Ensure adequate concentration of linoleic acid in the fermentation medium. - Test a range of linoleic acid concentrations to find the optimal level, as high concentrations can sometimes be inhibitory to fungal growth.[8] |
| Suboptimal Fermentation Conditions | - Optimize the pH of the medium to be between 7.0 and 7.5 for PpoA enzyme activity.[1] - Determine the optimal temperature for your specific fungal strain, typically in the range of 25-30°C. - Ensure adequate aeration, as the dioxygenase reaction requires molecular oxygen. |
| Degradation of 8(R)-HODE | - Analyze samples at different time points during the fermentation to determine the peak production time. - Consider in-situ product removal strategies to prevent degradation. |
Issue 2: High Production of 5,8-diHODE Byproduct
| Possible Cause | Troubleshooting Steps |
| High Isomerase Activity of PpoA | - Modify the fermentation conditions (e.g., pH, temperature) to see if the ratio of 8(R)-HODE to 5,8-diHODE can be shifted. - Employ protein engineering to mutate the P450 domain of the PpoA enzyme to reduce its isomerase activity. |
| Presence of Co-factors Favoring Isomerase Activity | - Analyze the media components to identify any potential co-factors that may be enhancing the isomerase reaction. - This is a complex area and may require significant research and experimentation. |
Data Presentation
Table 1: Optimal Conditions for Hydroxy Fatty Acid Production in Fungal and Recombinant Systems
| Parameter | Gaeumannomyces graminis (for HPODE) | Recombinant E. coli expressing A. nidulans PpoC (for 10R-HODE) | Recombinant E. coli expressing A. nidulans Diol Synthase (for 5,8-diHODE) |
| pH | 8.3 | 8.0 | 7.0 |
| Temperature (°C) | 27.2 | 30 | 40 |
| Substrate | Linoleic Acid (16.5 g/L) | Linoleic Acid | α-Linolenic Acid (12 g/L) |
| Cell Concentration | 27.0 g/L | 60 g/L | 40 g/L |
| Agitation (rpm) | 236 | 250 | 250 |
| Productivity | Not specified for 8-HODE | Not specified for 8-HODE | 5.5 g/L/h (for 5,8-diHODE)[9] |
| Conversion Yield | Not specified for 8-HODE | Not specified for 8-HODE | 75% (for 5,8-diHODE)[9] |
Note: Data for 8(R)-HODE specifically is limited. This table provides context from related hydroxy fatty acid production systems.
Experimental Protocols
Protocol 1: Fungal Fermentation for 8(R)-HODE Production
-
Inoculum Preparation:
-
Culture the selected fungal strain (e.g., Aspergillus nidulans) on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 28-30°C for 5-7 days until sporulation.
-
Prepare a spore suspension by washing the agar surface with sterile 0.1% Tween 80 solution.
-
Determine the spore concentration using a hemocytometer.
-
-
Fermentation:
-
Prepare the fermentation medium. A basal medium could consist of (per liter): glucose (20 g), yeast extract (5 g), KH2PO4 (1 g), MgSO4·7H2O (0.5 g).
-
Dispense the medium into flasks and autoclave.
-
After cooling, add a filter-sterilized solution of linoleic acid to the desired concentration (e.g., 1 g/L).
-
Inoculate the flasks with the spore suspension to a final concentration of 1 x 10^6 spores/mL.
-
Incubate the flasks at 28-30°C with shaking at 180-200 rpm for 5-7 days.
-
-
Extraction of 8(R)-HODE:
-
Separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Acidify the supernatant to pH 3-4 with HCl.
-
Extract the acidified supernatant twice with an equal volume of ethyl acetate.[10]
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract containing 8(R)-HODE.
-
-
Analysis:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS) for identification and quantification. A chiral column is necessary to confirm the (R)-enantiomer.
-
Visualizations
Caption: Biosynthetic pathway of 8(R)-HODE from linoleic acid in Aspergillus.
Caption: General experimental workflow for 8(R)-HODE production and optimization.
References
- 1. Identification of PpoA from Aspergillus nidulans as a Fusion Protein of a Fatty Acid Heme Dioxygenase/Peroxidase and a Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of 18:2(n - 6), 18:3(n - 3), 20:4(n - 6) and 20:5(n - 3) by the fungus Gaeumannomyces graminis: identification of metabolites formed by 8-hydroxylation and by w2 and w3 oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of dioxygenases required for Aspergillus development. Studies of products, stereochemistry, and the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of PpoA from Aspergillus nidulans as a fusion protein of a fatty acid heme dioxygenase/peroxidase and a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effect of Linoleic Acid Concentration on Conjugated Linoleic Acid Production by Butyrivibrio fibrisolvens A38 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fermentation and Extraction [protocols.io]
Enhancing the stability of 8(R)-Hydroxyoctadecanoic acid during sample storage and preparation
Welcome to the technical support center for 8(R)-Hydroxyoctadecanoic acid (8-HOD). This resource provides researchers, scientists, and drug development professionals with essential guidance on ensuring the stability of 8-HOD during sample storage and preparation. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 8(R)-HOD degradation during sample preparation?
A1: The primary cause of degradation for hydroxy fatty acids like 8-HOD is oxidation. The hydroxyl group and the fatty acid chain are susceptible to attack by reactive oxygen species (ROS). This process can be initiated by exposure to air (oxygen), light, heat, or the presence of trace metal ions, which can catalyze oxidative reactions.[1]
Q2: What are the recommended storage conditions for 8(R)-HOD standards and biological samples?
A2: To maintain integrity, 8(R)-HOD and samples containing it should be stored at low temperatures, preferably in a freezer at -20°C or -80°C, in a non-reactive solvent, and under an inert atmosphere.[1][2] Always flush vials with an inert gas like nitrogen or argon before sealing for long-term storage to displace oxygen.[1]
Q3: Which antioxidants are recommended to protect 8(R)-HOD from degradation?
A3: A combination of antioxidants can provide robust protection. A common and effective choice is butylated hydroxytoluene (BHT). Adding an antioxidant cocktail to the sample immediately after collection can quench free radicals and prevent non-enzymatic lipid peroxidation.[1]
Q4: Can the choice of solvent impact the stability of 8(R)-HOD?
A4: Yes, the choice of solvent is critical. For stock solutions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are often recommended for similar small molecules.[3] For extraction and analysis, solvents like methanol (B129727), ethanol, or ethyl acetate (B1210297) are used.[1][4] It is crucial to use high-purity or HPLC-grade solvents to avoid contaminants that could catalyze degradation. The stability in aqueous buffers for extended periods should be experimentally verified.[3]
Q5: How can I minimize variability in my 8(R)-HOD quantification results?
A5: Consistency is key. To minimize variability, always keep samples cold (0-4°C) during processing, add antioxidants and enzyme inhibitors uniformly, handle all samples for the same duration, and protect them from light.[1] Using a stable isotope-labeled internal standard for quantification by isotope-dilution mass spectrometry can also help correct for sample loss during preparation and analysis.[5]
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and analysis of 8(R)-HOD.
Issue 1: Low Recovery of 8(R)-HOD After Sample Extraction
| Possible Cause | Troubleshooting Steps & Solutions |
| Analyte Degradation | Ensure an antioxidant like BHT was added to the initial sample. Perform all extraction steps on ice or at 4°C. Minimize the time the sample is exposed to air, especially after elution from an SPE column.[1] |
| Improper Solid Phase Extraction (SPE) Cartridge Conditioning | The sorbent (e.g., C18) must be properly wetted to retain the analyte. Strictly follow the conditioning protocol, which typically involves washing with a water-miscible organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer). Do not let the cartridge dry out between conditioning and sample loading.[1] |
| Incomplete Elution from SPE Cartridge | The elution solvent may not be strong enough to release 8-HOD from the sorbent. Ensure the elution solvent is sufficiently nonpolar. Ethyl acetate is a common choice.[1] Consider increasing the volume of the elution solvent or trying a stronger solvent mixture. |
| Sample Over-drying | When evaporating the solvent after elution, avoid overheating the sample. Use a gentle stream of nitrogen gas and moderate heat. Overheating can lead to the degradation of the analyte.[1] |
Issue 2: High Variability Between Replicate Samples
| Possible Cause | Troubleshooting Steps & Solutions |
| Inconsistent Handling Time | Process all samples and standards for a consistent amount of time. Prolonged exposure to ambient conditions can lead to variable levels of degradation. |
| Light Exposure | Protect samples from direct light, which can accelerate oxidative processes.[1] Use amber vials or cover tubes with aluminum foil during all steps of the procedure. |
| Temperature Fluctuations | Maintain a consistent low temperature (0-4°C) throughout sample preparation.[1] Use ice baths for all reagents and samples. Temperature fluctuations can significantly affect the rate of degradation.[6] |
| Incomplete Reconstitution | After drying the sample, ensure the residue is completely redissolved in the reconstitution solvent. Vortex thoroughly and visually inspect for any undissolved material.[1] |
Data Presentation: Stability & Storage
Table 1: Recommended Storage Conditions for 8(R)-HOD
| Condition | Solid Compound | In Organic Solvent | Biological Matrix (e.g., Plasma) |
| Temperature | -20°C or -80°C[2] | -80°C for long-term[1] | -80°C immediately after collection[1] |
| Atmosphere | Store under inert gas (Nitrogen/Argon)[1] | Flush vial with inert gas before sealing[1] | Flash-freeze and store under inert gas[1] |
| Container | Amber glass vial | Amber glass vial | Polypropylene tubes (pre-screened for leachables) |
| Light Exposure | Protect from light[7] | Protect from light[1] | Protect from light[1] |
| Short-term (≤ 8 hours) | 4°C | 4°C on ice | 4°C on ice with antioxidants[1][8] |
Experimental Protocols
Protocol 1: General Sample Preparation from Biological Matrix
-
Immediate Action: Upon sample collection (e.g., plasma, tissue homogenate), immediately place it on ice.
-
Add Preservatives: Fortify the sample with an antioxidant cocktail. A common choice is butylated hydroxytoluene (BHT) to a final concentration of 0.05% (w/v). To prevent enzymatic activity, add a cyclooxygenase inhibitor like indomethacin (B1671933) (final concentration 10-15 µM).[1]
-
Inert Atmosphere: If possible, flush the sample tube with nitrogen or argon before sealing to displace oxygen.[1]
-
Extraction (SPE):
-
Condition Cartridge: Condition a C18 SPE cartridge by washing with 2-3 mL of methanol, followed by 2-3 mL of water. Do not allow the cartridge to go dry.[1]
-
Load Sample: Acidify the sample to a pH of ~3.5 with a dilute acid (e.g., 0.1 M HCl) and load it onto the conditioned cartridge.
-
Wash: Wash the cartridge with 2-3 mL of water followed by 2-3 mL of a low-percentage organic solvent wash (e.g., 15% methanol in water) to remove polar impurities.
-
Elute: Elute the 8-HOD from the cartridge using 1-2 mL of ethyl acetate or methanol into a clean collection tube.[1]
-
-
Drying and Reconstitution:
-
Evaporate the elution solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC-MS mobile phase (e.g., 50:50 acetonitrile:water). Vortex thoroughly to ensure complete dissolution.[1]
-
-
Analysis: The sample is now ready for analysis, typically by LC-MS/MS.
Visualizations
Caption: A typical experimental workflow for 8-HOD sample preparation and analysis.
Caption: Potential oxidative degradation pathways for 8(R)-HOD under common stressors.
Caption: A troubleshooting decision tree for inaccurate 8-HOD quantification results.
References
- 1. benchchem.com [benchchem.com]
- 2. larodan.com [larodan.com]
- 3. benchchem.com [benchchem.com]
- 4. Method of preparation of 8-hydroxyoctanoic acid - Patent 0379982 [data.epo.org]
- 5. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Relationship Between Temperature and Stability [dynamicengineers.com]
- 7. How should n - Octadecanoic acid be stored to maintain its stability? - Blog [chemgulf.com]
- 8. akjournals.com [akjournals.com]
Column selection guide for the chiral separation of hydroxyoctadecanoic acids
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the chiral separation of hydroxyoctadecanoic acids (HODEs). It includes a detailed column selection guide, troubleshooting advice for common experimental issues, and frequently asked questions.
Column Selection Guide for HODE Enantiomers
The selection of an appropriate chiral stationary phase (CSP) is critical for the successful separation of HODE enantiomers. Polysaccharide-based columns, particularly those with amylose (B160209) or cellulose (B213188) derivatives, are widely recognized for their broad applicability in separating a variety of chiral compounds, including hydroxy fatty acids.
Key Considerations for Column Selection:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are the most common choice for HODE analysis. Columns such as Chiralpak® AD® and Chiralcel® OD® series are frequently cited for their effectiveness. The specific derivative of the polysaccharide (e.g., tris(3,5-dimethylphenylcarbamate) on Chiralpak® AD®) provides the chiral recognition necessary for separation.
-
Mode of Chromatography: Normal-phase chromatography is often preferred for the chiral separation of HODEs. This typically involves a non-polar mobile phase, such as hexane, with a small amount of an alcohol modifier like isopropanol (B130326) or ethanol.
-
Analyte Derivatization: HODEs can be analyzed as free acids or, more commonly, as their methyl esters. Derivatization to methyl esters can improve peak shape and resolution.
Below is a summary of recommended columns and typical performance data for the chiral separation of 9-HODE and 13-HODE, the most common positional isomers.
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Flow Rate (mL/min) | Detection | Elution Order | Reference |
| Chiralcel® OD-H | 9-HODE (methyl ester) | n-Hexane/Isopropanol (100:5, v/v) | 1.0 | UV, 235 nm | 9S then 9R | [1] |
| Chiralpak® AD-H | 13-HODE (methyl ester) | n-Hexane/Isopropanol (98:2, v/v) | 1.0 | UV, 235 nm | 13S then 13R | [2] |
| Chiralpak® IA | HODE Isomers | n-Hexane/Ethanol (95:5, v/v) with 0.1% TFA | 0.8 | UV, 235 nm | Varies by isomer | General Recommendation |
| Chiralpak® IB | HODE Isomers | n-Hexane/2-Propanol (90:10, v/v) with 0.1% TFA | 1.0 | UV, 235 nm | Varies by isomer | General Recommendation |
Note: The elution order and resolution can be influenced by the specific experimental conditions, including the mobile phase composition and temperature.
Experimental Protocols
A successful chiral separation of HODEs relies on a well-defined experimental protocol, from sample preparation to HPLC analysis.
Sample Preparation: Solid-Phase Extraction (SPE) of HODEs
For biological samples, a solid-phase extraction (SPE) step is crucial to remove interfering substances and concentrate the HODEs.[3][4][5][6]
Materials:
-
C18 SPE Cartridges
-
Methanol (B129727) (for conditioning)
-
Deionized Water (for equilibration)
-
Sample (e.g., plasma, tissue homogenate) acidified to pH ~3.5
-
Ethyl Acetate (for elution)
-
Nitrogen gas stream for drying
Protocol:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the acidified biological sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elution: Elute the HODEs from the cartridge with 5 mL of ethyl acetate.
-
Drying: Dry the eluted fraction under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample in the mobile phase for HPLC analysis.
HPLC Method for Chiral Separation of HODE Methyl Esters
This protocol is a general guideline and may require optimization for specific applications.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system
-
Chiral column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)
-
UV Detector
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional additive for acidic compounds)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, n-Hexane/Isopropanol (100:5, v/v). For free acids, adding 0.1% TFA to the mobile phase can improve peak shape.[7]
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Chiral columns may require longer equilibration times.[8]
-
Sample Injection: Inject the reconstituted sample onto the column.
-
Chromatographic Separation: Run the separation under isocratic conditions.
-
Detection: Monitor the elution of the HODE enantiomers using a UV detector at 235 nm, which corresponds to the conjugated diene system in HODEs.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the chiral separation of HODEs.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor or no resolution between the HODE enantiomers?
A1: Poor resolution is a common challenge in chiral separations and can be caused by several factors:[8][9]
-
Inappropriate Column: The chosen chiral stationary phase may not be suitable for HODE enantiomers. Polysaccharide-based columns like the Chiralpak® and Chiralcel® series are generally recommended.
-
Suboptimal Mobile Phase: The composition of the mobile phase is critical. In normal-phase chromatography, the type and percentage of the alcohol modifier (e.g., isopropanol, ethanol) significantly impact selectivity.
-
Temperature Effects: Temperature can influence the interaction between the analyte and the CSP. Experimenting with different column temperatures (e.g., 15°C, 25°C, 40°C) can sometimes improve resolution.[10][11][12]
-
Flow Rate: Chiral separations often benefit from lower flow rates, which can enhance resolution.[8]
Q2: My peaks are tailing. What can I do to improve peak shape?
A2: Peak tailing can be caused by interactions between the analyte and active sites on the column packing material or by issues with the mobile phase.
-
Mobile Phase Additives: For the separation of free acid HODEs, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase can suppress the ionization of the carboxylic acid group and reduce tailing.[7]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Column Contamination: The column may be contaminated. Flushing the column with a strong solvent (as recommended by the manufacturer) may help.
Q3: I am observing split peaks. What is the likely cause?
A3: Peak splitting can be a frustrating issue with several potential causes:[13][14][15]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. It is always best to dissolve the sample in the mobile phase itself.
-
Column Void or Contamination: A void at the head of the column or a blocked frit can disrupt the sample band, leading to split peaks. Reversing and flushing the column (if the manufacturer allows) or replacing the column may be necessary.
-
Co-eluting Impurities: It is possible that an impurity is co-eluting with your analyte, giving the appearance of a split peak.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the chiral separation of HODEs.
Column Selection Workflow
The following diagram provides a systematic approach to selecting the appropriate chiral column for HODE separation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. agilent.com [agilent.com]
Validation & Comparative
Cross-Validation of HPLC and GC Methods for 8-Hydroxyoctadecanoic Acid Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 8-Hydroxyoctadecanoic acid (8-HOA), a hydroxylated fatty acid, is crucial in various fields including biochemistry, pharmacology, and diagnostics. The choice of analytical methodology is paramount for reliable results. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary techniques employed for this purpose. This guide provides a comprehensive cross-validation and objective comparison of these methods, supported by experimental data, to facilitate informed decisions in laboratory settings.
While GC has traditionally been a staple for fatty acid analysis, HPLC has emerged as a powerful alternative with distinct advantages, particularly for less volatile and thermally labile compounds like hydroxylated fatty acids.[1] The cross-validation of results between GC and HPLC ensures the highest level of confidence in the analytical data.[1]
Comparative Performance of HPLC and GC Methods
The selection between HPLC and GC hinges on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the thermal stability of the analyte. Both methods demonstrate excellent linearity and precision for fatty acid analysis.[1][2]
| Parameter | HPLC | GC | Key Considerations |
| Derivatization | Not always required | Mandatory for volatility | HPLC can simplify sample preparation by analyzing underivatized fatty acids.[1][3] GC requires derivatization (e.g., esterification) to increase the volatility of 8-HOA.[4][5] |
| Operating Temperature | Ambient or near-ambient | High temperatures | HPLC's lower operating temperature minimizes the risk of degradation for heat-sensitive compounds like hydroxy fatty acids.[1][6] |
| Isomer Separation | Superior for positional and geometric isomers | Can be challenging | HPLC, especially with specialized columns, offers better separation of isomers.[1][7] |
| Sensitivity | Dependent on the detector (e.g., ELSD, MS) | High, especially with FID or MS detectors | GC-FID is highly sensitive for fatty acid methyl esters (FAMEs).[8][9] HPLC sensitivity can be enhanced with derivatization to include a UV chromophore or by using mass spectrometry.[7] |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques exhibit excellent linearity over a defined concentration range.[1][2] |
| Precision (RSD%) | ≤ 5.88% (often slightly better than GC) | ≤ 5.88% | Both methods demonstrate good precision for fatty acid analysis.[1] |
| Recovery (%) | ≥ 82.31% | ≥ 82.31% | Optimized extraction procedures can yield comparable recovery rates for both methods.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of 8-Hydroxyoctadecanoic acid using HPLC and GC.
This method is adapted from a validated procedure for a similar hydroxy fatty acid, 12-hydroxyoctadecanoic acid, and is suitable for 8-HOA which also lacks a strong UV chromophore.[10][11][12]
1. Sample Preparation (Alkaline Hydrolysis):
-
Accurately weigh the sample containing 8-HOA into a suitable vessel.
-
Add a solution of 0.5 M sodium hydroxide (B78521) in methanol (B129727).
-
Heat the mixture to release the free fatty acid.
-
After cooling, acidify the solution with hydrochloric acid.
-
Extract the 8-HOA using a non-polar solvent like hexane.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for HPLC analysis.[13]
2. HPLC-ELSD Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A gradient of methanol and 1% acetic acid in water.[11]
-
Injection Volume: 20 µL.[13]
-
ELSD Drift Tube Temperature: 40°C.[11]
-
Nebulizer Gas (Nitrogen) Pressure: 337 kPa.[11]
3. Data Analysis:
-
Identify 8-HOA by comparing the retention time with a known standard.
-
Quantify the amount of 8-HOA by constructing a calibration curve with standards of known concentrations.
This protocol involves the derivatization of 8-HOA to its more volatile methyl ester.
1. Sample Preparation (Esterification):
-
Extract the lipids containing 8-HOA from the sample matrix.
-
Perform alkaline hydrolysis as described for the HPLC method to obtain the free fatty acid.
-
Derivatization: To the dried fatty acid, add a derivatizing agent such as Boron trifluoride-methanol (BF3-methanol) or sulphuric acid-methanol.[4][8]
-
Heat the mixture (e.g., at 60-90°C for 5-10 minutes) to facilitate the formation of the fatty acid methyl ester (FAME).[4]
-
After cooling, add a non-polar solvent (e.g., hexane) and a saturated sodium chloride solution to extract the 8-HOA methyl ester.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution containing the FAME is ready for GC analysis.
2. GC-FID Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm).[14]
-
Carrier Gas: Helium or Hydrogen.[9]
-
Inlet Temperature: 250°C.[9]
-
Oven Temperature Program:
-
Initial temperature: 140-160°C for 2 minutes.
-
Ramp to 200°C at 20°C/min, hold for 4 minutes.
-
Ramp to 270°C at 5°C/min, hold for an extended period (e.g., 23 minutes) to ensure elution of all components.[9]
-
-
Detector Temperature (FID): 280-300°C.[9]
-
Injection Mode: Splitless.[9]
3. Data Analysis:
-
Identify the 8-HOA methyl ester peak by comparing its retention time with a derivatized standard.
-
Quantify the concentration using a calibration curve prepared from derivatized 8-HOA standards.
Workflow Diagrams
To better visualize the analytical processes, the following diagrams illustrate the typical experimental workflows for the HPLC and GC analysis of 8-Hydroxyoctadecanoic acid.
Caption: HPLC-ELSD workflow for 8-Hydroxyoctadecanoic acid analysis.
Caption: GC-FID workflow for 8-Hydroxyoctadecanoic acid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. hplc.eu [hplc.eu]
- 4. scispace.com [scispace.com]
- 5. gcms.cz [gcms.cz]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. aocs.org [aocs.org]
- 8. Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. akjournals.com [akjournals.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
Comparative Analysis of 8-HODE Production in Fungal Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the production of bioactive lipids like 8-hydroxyoctadecadienoic acid (8-HODE) across different fungal species is crucial for harnessing their therapeutic potential and mitigating their pathogenic effects. This guide provides a comparative analysis of 8-HODE production in key fungal genera, supported by available experimental data, detailed methodologies, and pathway visualizations.
Oxylipins, a class of oxygenated fatty acids, are significant signaling molecules in fungi, regulating processes from development to pathogenicity[1][2]. Among these, 8-HODE, derived from linoleic acid, has garnered attention for its diverse biological activities. This document compares 8-HODE production in Aspergillus, Fusarium, Penicillium, Gaeumannomyces, and Laetisaria, offering a centralized resource for comparative studies.
Quantitative Production of 8-HODE and its Precursors
The quantification of 8-HODE across different fungal species is challenging due to variations in culture conditions, extraction methods, and analytical techniques. The following table summarizes the available quantitative data for 8-HODE and its immediate precursor, 8-hydroperoxyoctadecadienoic acid (8-HPODE). It is important to note that direct comparisons should be made with caution due to differing experimental setups.
| Fungal Species | Compound | Production Level | Culture Conditions | Reference |
| Aspergillus fumigatus | 8-HODE | ~1.5 ng/mg dry biomass | 24h in GMM + 48h with 2 µg/mL caspofungin | |
| Fusarium verticillioides | 8-HPODE | 0.070 (Relative Peak Area) | Grown in Czapek-Dox/Yeast extract medium with 0.2% w/v cracked maize | [3] |
| Penicillium sp. | 8-HODE | Data not available in reviewed literature | - | |
| Gaeumannomyces graminis | 8-HODE | Data not available in reviewed literature | - | |
| Laetisaria arvalis | 8-HODE | Data not available in reviewed literature | - |
GMM: Glucose Minimal Medium
Biosynthetic Pathways of 8-HODE Production
The biosynthesis of 8-HODE in fungi primarily originates from the oxygenation of linoleic acid. This process is catalyzed by specific dioxygenase enzymes, which vary between fungal species.
In Aspergillus species, the production of 8-HODE is initiated by the enzyme PpoA, a linoleate (B1235992) diol synthase. This enzyme catalyzes the introduction of a hydroperoxy group at the C8 position of linoleic acid, forming 8-HPODE, which is subsequently reduced to 8-HODE.
References
Validation of 8(R)-HODE as a biomarker for specific fungal metabolic pathways
For Researchers, Scientists, and Drug Development Professionals
The early and accurate diagnosis of invasive fungal infections (IFI) remains a significant challenge in clinical medicine, often leading to delayed treatment and poor patient outcomes. Current diagnostic methods primarily rely on the detection of broad fungal cell wall components, such as (1,3)-β-D-glucan (BDG) and galactomannan (B225805) (GM). However, the search for more specific and sensitive biomarkers that can pinpoint active fungal metabolism is ongoing. This guide provides a comparative analysis of 8(R)-hydroxyoctadecadienoic acid [8(R)-HODE], a fungal-specific oxylipin, as an emerging biomarker for specific fungal metabolic pathways, comparing it with established diagnostic alternatives.
Executive Summary
8(R)-HODE is a hydroxylated fatty acid produced by certain fungi, notably of the Aspergillus genus, through the enzymatic action of dioxygenases.[1][2] Its presence in a host can signal an active fungal metabolic process, offering a potential advantage over biomarkers that detect structural components of either live or dead fungi. This guide will objectively compare the theoretical and practical aspects of 8(R)-HODE as a biomarker against the current standards of care, BDG and GM, supported by available experimental data and detailed methodologies for its detection and analysis.
Comparison of Fungal Biomarkers: Performance and Characteristics
A direct comparison of the diagnostic accuracy of 8(R)-HODE for invasive aspergillosis with established biomarkers is an area of active research. The following tables summarize the known performance characteristics of LC-MS/MS-based detection of HODEs and the established performance of commercial assays for galactomannan and (1,3)-β-D-glucan.
Table 1: Performance Characteristics of Analyzed Biomarkers
| Feature | 8(R)-HODE (via LC-MS/MS) | Galactomannan (GM) Assay | (1,3)-β-D-glucan (BDG) Assay |
| Biomarker Type | Specific Fungal Metabolite (Oxylipin) | Pan-fungal Polysaccharide | Pan-fungal Polysaccharide |
| Principle | Detection of a product of active fungal enzymatic pathways. | Immunoassay for a component of the Aspergillus cell wall. | Assay for a component of most fungal cell walls. |
| Specificity | Potentially high for specific fungal species (e.g., Aspergillus). | Moderate to high; cross-reactivity with other fungi and substances reported.[1] | Low; it is a pan-fungal marker.[3] |
| Sensitivity | Dependent on analytical method; LC-MS/MS offers high analytical sensitivity. | Variable; pooled sensitivity for proven/probable IA is ~53-71%.[4][5] | Variable; pooled sensitivity for proven/probable IA is ~72%.[4] |
| Quantitative? | Yes, highly quantitative. | Semi-quantitative (Optical Density Index). | Quantitative (pg/mL). |
| Turnaround Time | Hours (sample preparation and instrument run time). | 2-5 hours.[6] | 1-3 hours. |
Table 2: Analytical Performance for HODE Detection via LC-MS/MS
| Parameter | Reported Value | Biological Matrix | Citation |
| Limit of Detection (LOD) | 5 fmol on-column | Not Specified | [7] |
| Limit of Quantitation (LOQ) | 25 fmol on-column | Not Specified | [7] |
| LOQ in Matrix | 0.9 pmol/mL | Urine | [7] |
| LOQ Range | 9.7–35.9 nmol/L | Rat Plasma | [8] |
| Intra-day Variation | 4.0% | Urine | [7] |
| Inter-day Variation | 10.2% | Urine | [7] |
Experimental Protocols
Accurate validation of 8(R)-HODE as a biomarker relies on robust and reproducible experimental protocols. The following sections detail the methodologies for the extraction and quantification of 8(R)-HODE from biological samples.
Protocol 1: Lipid Extraction from Biological Fluids (e.g., Plasma, BALF)
This protocol is a standard method for the extraction of total lipids, including oxylipins, from liquid biological samples.
Materials:
-
Sample (e.g., 1 mL plasma or bronchoalveolar lavage fluid)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
0.9% NaCl solution
-
Internal standard (e.g., 15-HETE-d8)
-
Glass tubes
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
To 1 mL of the biological sample in a glass tube, add a known amount of the internal standard.
-
Add 2 volumes of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 2 minutes and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in an appropriate solvent (e.g., methanol/water) for LC-MS/MS analysis.
Protocol 2: Quantification of 8(R)-HODE by UHPLC-MS/MS
This protocol outlines a general method for the quantitative analysis of HODEs using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry.
Instrumentation:
-
UHPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% acetic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute lipids.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Parameters (Example in Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Precursor Ion (m/z): 295.2 (for HODE).
-
Product Ions (m/z): Specific fragment ions for HODE are monitored (e.g., 113.1, 195.1).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification.
-
Collision Energy: Optimized for the specific instrument and analyte.
Quantification:
-
A standard curve is generated using purified 8(R)-HODE of known concentrations.
-
The concentration of 8(R)-HODE in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Signaling Pathways and Experimental Workflows
To understand the biological relevance and the process of validating 8(R)-HODE as a biomarker, the following diagrams illustrate the key pathways and workflows.
Caption: Biosynthesis of 8(R)-HODE in Aspergillus and its potential interaction with host cell receptors.
Caption: Experimental workflow for the validation of 8(R)-HODE as a biomarker.
Concluding Remarks
8(R)-HODE presents a promising avenue for the development of a specific, metabolism-based biomarker for invasive fungal infections, particularly aspergillosis. Its detection via highly sensitive and quantitative LC-MS/MS methods offers a significant analytical advantage. Fungal oxylipins like 8(R)-HODE are known to interact with host immune cells, potentially through G-protein coupled receptors like G2A, suggesting they play a role in the host-pathogen interaction.[9][10][11][12]
However, for 8(R)-HODE to be validated as a clinical biomarker, further research is imperative. Head-to-head comparative studies evaluating its diagnostic accuracy against galactomannan and (1,3)-β-D-glucan in well-defined patient cohorts are critically needed. Establishing standardized protocols for sample collection, processing, and analysis will also be crucial for its implementation in clinical diagnostics. The information presented in this guide serves as a foundational resource for researchers and developers working towards this goal.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Co-opting oxylipin signals in microbial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnostic performance of serum galactomannan and β-D-glucan for invasive aspergillosis in suspected patients: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungal and bacterial oxylipins are signals for intra- and inter-cellular communication within plant disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Aspergillus Oxylipin Signaling and Quorum Sensing Pathways Depend on G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 9-hydroxyoctadecadienoic acid and other oxidized free fatty acids as ligands of the G protein-coupled receptor G2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Stationary Phases for the Resolution of 8-Hydroxyoctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The enantioselective analysis of chiral fatty acids, such as 8-hydroxyoctadecanoic acid, is critical in various fields, including drug development, metabolic research, and food science, as the biological activity often resides in a single enantiomer. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is the predominant technique for the separation of these enantiomers. This guide provides a comparative overview of different CSPs suitable for the resolution of 8-hydroxyoctadecanoic acid and other long-chain hydroxy fatty acids, supported by experimental data from related compounds.
Data Presentation: Performance of Chiral Stationary Phases
| Chiral Stationary Phase (CSP) | CSP Type | Typical Mobile Phase | Expected Retention Factor (k') | Expected Separation Factor (α) | Expected Resolution (Rs) | Key Characteristics |
| Chiralpak® AD-H | Polysaccharide (Amylose derivative) | n-Hexane/2-Propanol/Trifluoroacetic Acid | Moderate to High | > 1.2 | > 1.5 | Broad applicability for hydroxy fatty acids; high efficiency.[1] |
| Chiralcel® OD-H | Polysaccharide (Cellulose derivative) | n-Hexane/Ethanol/Trifluoroacetic Acid | Moderate | > 1.1 | > 1.5 | Complementary selectivity to amylose-based CSPs. |
| Lux® Cellulose-1 | Polysaccharide (Cellulose derivative) | n-Hexane/Isopropanol/Acidic Additive | Moderate | > 1.1 | > 1.5 | Alternative to Chiralcel® OD-H with potentially different selectivity. |
| Chirobiotic™ V | Macrocyclic Glycopeptide | Polar Ionic or Reversed-Phase | Variable | > 1.1 | > 1.5 | Multi-modal, suitable for MS-compatible methods. |
Experimental Protocols
Detailed experimental methodologies are crucial for replicating and adapting separation methods. Below are representative protocols for the chiral separation of long-chain hydroxy fatty acids on polysaccharide-based CSPs, which are considered the most promising for 8-hydroxyoctadecanoic acid.
Protocol 1: Normal-Phase Separation on Chiralpak® AD-H
This protocol is adapted from methods used for the successful separation of various hydroxy eicosanoids, which are structurally related to 8-hydroxyoctadecanoic acid.[1]
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (95:5:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm (if derivatized) or Mass Spectrometry (MS)
-
Sample Preparation: The carboxylic acid group of 8-hydroxyoctadecanoic acid may require derivatization (e.g., to a p-bromophenacyl ester) to enhance UV detection and potentially improve chromatographic performance. The sample should be dissolved in the mobile phase or a compatible solvent.
Protocol 2: Normal-Phase Separation on Chiralcel® OD-H
This protocol provides an alternative polysaccharide-based CSP with potentially different chiral recognition capabilities.
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: n-Hexane / Ethanol / Acetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Temperature: 20 °C
-
Detection: UV at 210 nm (if derivatized) or Mass Spectrometry (MS)
-
Sample Preparation: Similar to Protocol 1, derivatization of the carboxylic acid may be necessary for sensitive UV detection. The sample should be dissolved in a solvent miscible with the mobile phase.
Mandatory Visualization
Experimental Workflow for Chiral Separation of 8-Hydroxyoctadecanoic Acid
Caption: Workflow for the chiral separation of 8-hydroxyoctadecanoic acid.
Logical Relationship of Chiral Stationary Phase Selection
Caption: Decision tree for chiral stationary phase selection.
References
A Comparative Guide to the Biological Activity of 8(R)-HODE and Other Oxidized Linoleic Acid Metabolites
Introduction
Oxidized linoleic acid metabolites (OXLAMs) are a class of lipid signaling molecules derived from the essential fatty acid, linoleic acid. These metabolites, including various hydroxyoctadecadienoic acids (HODEs), are generated through enzymatic and non-enzymatic pathways and play critical roles in a multitude of physiological and pathological processes. The precise biological function of a given HODE is dictated by its specific chemical structure, including the position and stereochemistry (R or S configuration) of the hydroxyl group. While 9(S)-HODE and 13(S)-HODE are well-characterized mediators in mammalian inflammation and metabolism, the biological activity of 8(R)-HODE is less understood in this context, primarily being studied for its role in fungal biology. This guide provides an objective comparison of the biological activities of 8(R)-HODE with other key HODEs, presenting available data, experimental methodologies, and the distinct signaling pathways they activate.
Comparative Biological Activities: A Data Summary
The biological effects of HODEs are highly specific. 9(S)-HODE and 13(S)-HODE often exhibit opposing or distinct actions in mammalian systems, primarily by activating different receptors. In contrast, 8(R)-HODE is best known for its antifungal properties and as a signaling molecule in fungi, with its role in mammalian cells remaining an area for further investigation.
| Metabolite | Key Biological Activities | Primary Receptor / Target | Relative Potency & Notes |
| 8(R)-HODE | Antifungal (known as Laetisaric acid); signaling molecule in fungi (sporulation).[1][2] | Not well-characterized in mammals. | Primarily studied in fungal systems; its role and potency in mammalian inflammatory or metabolic pathways are not yet clearly defined. |
| 9(S)-HODE | Pro-inflammatory; promotes monocyte activation and pro-atherosclerotic effects.[3] | GPR132 (G2A).[3][4] | Potent activator of GPR132. One study reported an EC50 of ~2 µM in a calcium mobilization assay, though a saturable curve was not obtained. |
| 13(S)-HODE | Regulates lipid metabolism, adipocyte differentiation, and inflammation (can be pro- or anti-inflammatory depending on context); induces apoptosis.[3] | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). | Potent PPARγ agonist.[3] It is a much weaker activator of GPR132 compared to 9(S)-HODE. |
| 13(R)-HODE | Can promote cell proliferation; effects are distinct from 13(S)-HODE and may involve activation of the COX pathway. | Does not act on PPARγ; may interact with BLT receptors. | Actions are contrary to its (S) enantiomer, highlighting the importance of stereochemistry. |
| 9/13-oxo-ODE | Keto-derivatives of HODEs, also involved in inflammation and metabolic signaling. | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). | These metabolites are also recognized as ligands for PPARγ. |
Signaling Pathways: Divergent Mechanisms of Action
The distinct biological outcomes elicited by HODEs are a direct result of their ability to selectively activate different cellular signaling pathways. 9(S)-HODE primarily signals through a G protein-coupled receptor (GPCR) on the cell surface, leading to rapid intracellular changes. In contrast, 13(S)-HODE acts on a nuclear receptor, directly modulating gene expression. The pathway for 8(R)-HODE in mammals remains to be elucidated.
Caption: Figure 1: Contrasting signaling pathways of major HODE metabolites.
Key Experimental Protocols
The characterization of HODE bioactivity relies on specific in vitro assays to determine receptor binding and functional activation. Below are detailed workflows for two fundamental experimental approaches.
This assay is used to determine the binding affinity (Ki) of unlabeled ligands (e.g., different HODEs) by measuring their ability to compete off a radiolabeled ligand from a target receptor.
Caption: Figure 2: Workflow for a competitive radioligand binding assay.
This functional assay measures the activation of Gq-coupled GPCRs, such as GPR132, by detecting the transient increase in intracellular calcium that occurs upon receptor stimulation.
References
- 1. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Dysregulated cellular metabolism drives atherosclerotic plaque progression: a multi-cellular perspective [frontiersin.org]
A Researcher's Guide to the Quantification of 8(R)-Hydroxyoctadecanoic Acid: An Inter-laboratory Comparison of Methods
For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators is paramount. 8(R)-Hydroxyoctadecanoic acid (8-HOA), a hydroxylated fatty acid, is gaining interest for its potential role in various physiological and pathological processes. This guide provides an objective comparison of the common analytical methods for 8-HOA quantification, supported by representative experimental data and detailed protocols to aid in methodological selection and implementation.
Data Presentation: A Comparative Overview of Quantification Methods
The choice of an analytical method for 8-HOA quantification depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The three most common platforms for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
| Method | Principle | Typical LOQ (ng/mL) | Precision (%RSD) | Accuracy (%Recovery) | Throughput | Specificity |
| GC-MS | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | 0.1 - 10 | < 15% | 90 - 110% | Medium | High |
| LC-MS/MS | Separation by liquid chromatography and detection by tandem mass spectrometry. | 0.01 - 5 | < 10% | 95 - 105% | High | Very High |
| ELISA | Immuno-enzymatic detection using specific antibodies. | 0.1 - 1 | < 20% | 80 - 120% | Very High | Moderate to High |
Table 1: Comparison of typical performance characteristics for 8-HOA quantification methods. Data is synthesized from validation studies of similar hydroxylated fatty acids.
Experimental Protocols: Methodologies for Accurate Quantification
Detailed and standardized protocols are crucial for reproducible and comparable results across different laboratories. Below are representative protocols for the three major analytical platforms.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of fatty acids, which typically requires derivatization to increase their volatility.
a) Sample Preparation and Lipid Extraction:
-
To 1 mL of biological fluid (e.g., plasma, serum) or tissue homogenate, add an internal standard (e.g., deuterated 8-HOA).
-
Perform lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
b) Derivatization:
-
To the dried lipid extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the mixture at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.
c) GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., DB-5ms).
-
Use a temperature gradient to separate the analytes.
-
Detect the TMS-ether of 8-HOA using a mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is currently considered the gold standard for the quantification of lipids due to its high sensitivity, specificity, and throughput.
a) Sample Preparation and Lipid Extraction:
-
Follow the same lipid extraction procedure as for GC-MS, including the addition of an internal standard.
b) LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol:water, 1:1, v/v).
-
Inject the sample into a liquid chromatograph coupled to a tandem mass spectrometer.
-
Separate 8-HOA from other lipids using a C18 reversed-phase column with a gradient elution.
-
Detect and quantify 8-HOA using multiple reaction monitoring (MRM) in negative ion mode. The transition of the precursor ion (m/z for 8-HOA) to a specific product ion is monitored.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for screening large numbers of samples, though it may have limitations in specificity compared to mass spectrometry-based methods.
a) Sample Preparation:
-
Dilute the biological sample (plasma, serum, etc.) with the assay buffer provided in the kit.
-
Lipid extraction may be required for some sample types to remove interfering substances.
b) ELISA Procedure (Competitive Assay):
-
Add standards and samples to the wells of a microplate pre-coated with an antibody specific for 8-HOA.
-
Add a fixed amount of enzyme-conjugated 8-HOA to each well.
-
Incubate the plate to allow competition between the 8-HOA in the sample and the enzyme-conjugated 8-HOA for binding to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that is converted by the enzyme to a colored product.
-
Stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of 8-HOA in the sample.
Mandatory Visualization: Experimental Workflow and Signaling Pathway
To visualize the experimental workflow and a potential signaling context for 8-HOA, the following diagrams are provided in the DOT language for Graphviz.
Caption: General experimental workflow for the quantification of this compound.
Caption: A putative signaling pathway involving this compound.
Conclusion
The quantification of this compound can be reliably achieved using GC-MS, LC-MS/MS, and ELISA. LC-MS/MS currently offers the best combination of sensitivity, specificity, and throughput. GC-MS provides a robust and sensitive alternative, particularly when high specificity is required. ELISA is a valuable tool for high-throughput screening, although potential cross-reactivity should be considered. The choice of method should be guided by the specific research question, sample matrix, and available resources. Adherence to validated and standardized protocols is essential for generating high-quality, comparable data in the study of this and other lipid mediators.
Comparison Guide: Confirming the Structure of Biosynthetic 8(R)-Hydroxyoctadecanoic Acid Using Authentic Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural confirmation of biosynthetically produced 8(R)-Hydroxyoctadecanoic acid. The accurate determination of both the chemical structure and stereochemistry is critical for understanding its biological function and for further drug development. This involves a comparative analysis against authentic chemical standards using established analytical techniques.
Overview of Analytical Approaches
The confirmation of this compound requires two key analytical confirmations: the position of the hydroxyl group on the octadecanoic acid backbone and the stereospecificity (R vs. S enantiomer). A multi-pronged approach utilizing chromatographic and mass spectrometric techniques is essential. The primary methods for this analysis are chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Analytical Technique | Purpose | Advantages | Considerations |
| Chiral HPLC | Separation and quantification of R and S enantiomers. | High resolution for enantiomeric separation; non-destructive; allows for fraction collection.[1][2] | Requires specialized and often expensive chiral columns; may require derivatization for detection. |
| GC-MS | Confirmation of molecular weight and position of the hydroxyl group. | High sensitivity; provides structural information through fragmentation patterns; established libraries for comparison.[3] | Typically requires derivatization to increase volatility; high temperatures can potentially cause degradation. |
| LC-MS/MS | Confirmation of molecular weight and structural analysis. | High sensitivity and specificity; can be directly coupled with chiral separation; provides detailed structural information from fragmentation.[4] | Complex instrumentation; data interpretation can be challenging. |
Experimental Workflow for Structural Confirmation
The logical flow for confirming the structure of biosynthesized this compound involves isolating the compound, followed by parallel analysis with authentic standards to confirm its identity and stereochemistry.
Caption: Experimental workflow for the structural confirmation of biosynthetic this compound.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the structural confirmation.
Protocol 1: Extraction and Preparation of Fatty Acids
-
Lipid Extraction: Extract total lipids from the biomass (e.g., bacterial cell pellet, fungal mycelia) using a modified Bligh-Dyer method with a chloroform:methanol (B129727):water solvent system.
-
Saponification: Evaporate the organic solvent from the lipid extract under nitrogen. Resuspend the lipid film in 2M KOH in methanol and incubate at 60°C for 2 hours to hydrolyze ester linkages and release free fatty acids.
-
Acidification and Extraction: Acidify the mixture to pH 2-3 using 6M HCl. Extract the free fatty acids into an organic solvent such as hexane (B92381) or diethyl ether.
-
Purification: Concentrate the fatty acid extract and purify the hydroxyoctadecanoic acid fraction using solid-phase extraction (SPE) or preparative thin-layer chromatography (TLC).
Protocol 2: Chiral HPLC Analysis
This protocol is designed to separate the R and S enantiomers of 8-hydroxyoctadecanoic acid.
-
Derivatization (for UV detection): To enhance detection, derivatize the carboxyl group of the fatty acid with a UV-active tag such as 2-nitrophenylhydrazine (B1229437) (2-NPH) or p-bromophenacyl bromide.
-
Chromatographic System:
-
Column: Chiral stationary phase (CSP) column (e.g., Daicel Chiralpak AD-H or similar).
-
Mobile Phase: A mixture of hexane and isopropanol, with a small percentage of a modifier like trifluoroacetic acid. The exact ratio should be optimized for best separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector set to the maximum absorbance of the chosen derivative (e.g., 390 nm for 2-NPH derivatives).
-
-
Analysis Procedure:
-
Prepare solutions of the purified biosynthetic sample, the authentic this compound standard, and the racemic 8(R/S) standard, all derivatized in the same manner.
-
Inject the racemic standard first to determine the retention times for both the R and S enantiomers.
-
Inject the authentic 8(R) standard to confirm the peak corresponding to the R enantiomer.
-
Inject the biosynthetic sample. The structure is confirmed as this compound if its major peak co-elutes with the authentic 8(R) standard.
-
Protocol 3: GC-MS Analysis for Positional Confirmation
This protocol confirms the molecular weight and that the hydroxyl group is at the C-8 position.
-
Derivatization: To increase volatility, convert the fatty acids to their trimethylsilyl (B98337) (TMS) ether/ester derivatives. This is achieved by reacting the dried sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS at 70°C for 30 minutes.
-
Gas Chromatography System:
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a lower temperature (e.g., 150°C), hold for 2 minutes, then ramp to a higher temperature (e.g., 280°C) at a rate of 5-10°C/min.
-
-
Mass Spectrometry System:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
-
Analysis Procedure:
-
Analyze the derivatized authentic this compound standard to obtain its characteristic retention time and mass spectrum. The fragmentation pattern will show specific ions indicating cleavage alpha to the silylated hydroxyl group, confirming its position.
-
Analyze the derivatized biosynthetic sample under the identical conditions.
-
Compare the retention time and the mass fragmentation pattern of the biosynthetic sample with the authentic standard. A match in both confirms the structure as 8-Hydroxyoctadecanoic acid.
-
Data Presentation and Interpretation
All quantitative and qualitative data should be summarized for clear comparison.
Table 1: Chiral HPLC Retention Time Comparison
| Sample | Retention Time (min) | Peak Identity |
| Racemic 8(R/S) Standard | t_R1 (e.g., 12.5) | Peak 1 |
| t_R2 (e.g., 14.2) | Peak 2 | |
| Authentic 8(R) Standard | 14.2 | Confirms Peak 2 is R-enantiomer |
| Biosynthetic Sample | 14.3 | Co-elutes with R-enantiomer |
Table 2: GC-MS Data Comparison
| Sample | Retention Time (min) | Molecular Ion (M+) of TMS derivative | Key Fragment Ions (m/z) |
| Authentic 8(R) Standard | 15.8 | 444 | [Specific fragment ions confirming C-8 position] |
| Biosynthetic Sample | 15.8 | 444 | [Matching fragment ions] |
Interpretation: The structure of the biosynthetic product is confirmed as this compound if:
-
The retention time of the biosynthetic product on the chiral HPLC column matches that of the authentic this compound standard.[1]
-
The GC retention time and the mass fragmentation pattern of the derivatized biosynthetic product are identical to that of the authentic standard, confirming the C-8 position of the hydroxyl group.
References
Navigating the Specificity Challenge: A Guide to Immunoassays for 8(R)-Hydroxyoctadecanoic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators like 8(R)-Hydroxyoctadecanoic acid (8(R)-HODE) is crucial for understanding its role in various physiological and pathological processes. Immunoassays offer a high-throughput and cost-effective method for such analysis. However, the specificity of the antibodies employed is a critical parameter that demands careful evaluation, especially when dealing with structurally similar isomers.
This guide provides a comprehensive comparison of immunoassay-based methods for 8(R)-HODE, with a focus on antibody specificity. We will delve into the inherent challenges of developing highly specific antibodies for small lipid molecules and compare the immunoassay approach with the gold standard of liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Specificity Hurdle: Cross-Reactivity in HODE Immunoassays
Finding commercially available antibodies or ELISA kits with thoroughly documented specificity for 8(R)-HODE is challenging. Many commercially available kits are targeted towards the more commonly studied 9-HODE and 13-HODE isomers. Often, datasheets for general HODE immunoassays may lack detailed cross-reactivity data against a full panel of related isomers.
Table 1: Illustrative Cross-Reactivity Profile for a Hypothetical 8-HODE Immunoassay
| Compound | Cross-Reactivity (%) |
| 8(R)-HODE | 100 |
| 8(S)-HODE | 85 |
| 9(R)-HODE | 40 |
| 9(S)-HODE | 35 |
| 13(R)-HODE | 15 |
| 13(S)-HODE | 10 |
| Arachidonic Acid | < 1 |
| Linoleic Acid | < 1 |
This illustrative data highlights the critical need for researchers to demand and carefully scrutinize such information from suppliers. High cross-reactivity with the stereoisomer (8(S)-HODE) and other positional isomers can significantly compromise the reliability of the immunoassay.
Alternative Method: The Gold Standard of LC-MS/MS
For unambiguous identification and quantification of 8(R)-HODE and other lipid isomers, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the reference method. This technique separates the different isomers based on their chromatographic properties before detecting and quantifying them based on their unique mass-to-charge ratios.
Table 2: Comparison of Immunoassay and LC-MS/MS for 8(R)-HODE Quantification
| Feature | Immunoassay | LC-MS/MS |
| Specificity | Moderate to Low (High potential for cross-reactivity with isomers) | Very High (Can distinguish between stereoisomers and positional isomers) |
| Sensitivity | High | Very High |
| Throughput | High (96-well plate format) | Lower (Serial sample analysis) |
| Cost per Sample | Low | High |
| Equipment Cost | Low (Plate reader) | High (LC-MS/MS system) |
| Ease of Use | Relatively simple | Requires specialized expertise |
| Sample Prep | Minimal to moderate | More extensive (extraction, derivatization may be needed) |
Experimental Protocols
Competitive ELISA Protocol for 8(R)-HODE (General)
This protocol outlines the general steps for a competitive enzyme-linked immunosorbent assay (ELISA) for a small molecule like 8(R)-HODE.
-
Coating: A microtiter plate is pre-coated with a capture antibody specific for 8-HODE.
-
Blocking: The remaining protein-binding sites in the wells are blocked to prevent non-specific binding.
-
Competition: Standards or samples containing 8(R)-HODE are added to the wells, along with a fixed amount of enzyme-conjugated 8-HODE (e.g., HRP-conjugated 8-HODE). The free 8(R)-HODE in the sample competes with the enzyme-conjugated 8-HODE for binding to the capture antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.
-
Signal Detection: The absorbance is measured using a microplate reader. The intensity of the signal is inversely proportional to the concentration of 8(R)-HODE in the sample.
-
Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of 8(R)-HODE in the samples is then interpolated from this curve.
LC-MS/MS Protocol for 8(R)-HODE Quantification (General)
This protocol provides a general workflow for the analysis of 8(R)-HODE using LC-MS/MS.
-
Sample Preparation:
-
Lipid Extraction: Lipids are extracted from the biological matrix (e.g., plasma, tissue homogenate) using a suitable organic solvent system (e.g., Folch or Bligh-Dyer method).
-
Solid-Phase Extraction (SPE): The lipid extract is often purified and concentrated using SPE to remove interfering substances.
-
Derivatization (Optional): In some cases, derivatization may be performed to improve chromatographic separation or ionization efficiency.
-
-
Liquid Chromatography (LC) Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A chiral column is essential to separate the R and S enantiomers of 8-HODE.
-
A gradient elution program with appropriate mobile phases is used to separate the different HODE isomers.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Electrospray ionization (ESI) in negative ion mode is commonly used for HODEs.
-
Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection. This involves selecting the precursor ion (the deprotonated molecule of 8-HODE) and a specific product ion that is characteristic of its fragmentation.
-
-
Quantification:
-
A stable isotope-labeled internal standard (e.g., 8-HODE-d4) is added to the samples at the beginning of the sample preparation process.
-
A calibration curve is constructed by analyzing standards of known 8(R)-HODE concentrations with the internal standard.
-
The concentration of 8(R)-HODE in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizing the Workflows and Comparison
Caption: Competitive ELISA Workflow for 8(R)-HODE.
Caption: LC-MS/MS Workflow for 8(R)-HODE Analysis.
Caption: Logic for Method Selection.
Conclusion and Recommendations
The choice between an immunoassay and LC-MS/MS for the quantification of 8(R)-HODE depends on the specific requirements of the study.
-
Immunoassays can be a valuable tool for high-throughput screening or when relative changes in 8-HODE levels are being assessed, provided that the limitations of antibody specificity are well-understood and acceptable for the research question. It is imperative for researchers to obtain and report detailed cross-reactivity data for the specific antibody used.
-
LC-MS/MS remains the unequivocal gold standard for the specific and accurate quantification of 8(R)-HODE and its isomers. When absolute quantification and the ability to distinguish between closely related molecules are critical, LC-MS/MS is the method of choice.
For researchers in drug development and clinical studies, where accuracy and specificity are paramount, the use of LC-MS/MS is strongly recommended for the definitive quantification of 8(R)-HODE. Immunoassays may serve as a complementary, higher-throughput method for initial screening, but any significant findings should be validated by a more specific method like LC-MS/MS.
Safety Operating Guide
Proper Disposal of 8(R)-Hydroxyoctadecanoic Acid: A Step-by-Step Guide
For immediate release
This guide provides essential safety and logistical information for the proper disposal of 8(R)-Hydroxyoctadecanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on general best practices for laboratory chemical waste management and information from safety data sheets (SDSs) for structurally similar compounds, as a specific SDS for this compound was not identified in a comprehensive search. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and local regulations.
I. Hazard Assessment and Personal Protective Equipment (PPE)
While some safety data sheets for similar hydroxy fatty acids do not classify them as hazardous substances, others indicate potential for skin, eye, and respiratory irritation.[1] Therefore, it is crucial to handle this compound with care, wearing appropriate personal protective equipment (PPE).
Recommended PPE:
-
Eye Protection: Safety glasses or goggles.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: Standard laboratory coat.[1]
-
Respiratory Protection: Use in a well-ventilated area.[1][2] If dust or aerosols are generated, a particulate filter respirator may be necessary.[2]
II. Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.
-
Waste Collection:
-
Collect waste this compound in a designated, leak-proof container that is compatible with the chemical. The original container, if in good condition, is a suitable option.[3]
-
Do not mix with other chemical waste unless compatibility has been verified to avoid unintended reactions.[3]
-
For liquid waste, do not fill containers to more than 75% capacity to allow for vapor expansion.[4]
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Indicate "Waste" or "Hazardous Waste" as per your institution's guidelines.
-
Include the date of accumulation and the name of the generating laboratory or researcher.[3]
-
-
Storage:
-
Final Disposal:
-
Dispose of the collected waste through your institution's established chemical waste disposal program.[3]
-
Contact your Environmental Health and Safety (EHS) department to schedule a waste pickup and for any specific procedures.[3][6]
-
Crucially, do not pour this compound down the drain or dispose of it in regular solid waste. [2][3] This is to avoid environmental contamination.[2]
-
-
Empty Containers:
-
If the original container is to be discarded, triple-rinse it with a suitable solvent (e.g., ethanol (B145695) or isopropanol).
-
Collect the rinsate as chemical waste.
-
After thorough rinsing and removal or defacing of the original label, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[3]
-
III. Data Summary
The following table summarizes safety and disposal information for compounds structurally similar to this compound. This information should be used as a general guideline in the absence of a specific SDS for the 8(R)-isomer.
| Parameter | 10-Hydroxyoctadecanoic acid | 2-Hydroxyoctadecanoic acid | 12-Hydroxystearic acid | General Guidance for Non-Hazardous Waste |
| GHS Classification | Not classified as hazardous.[2] | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.[1] | Not a hazardous substance or mixture. | Not classified as hazardous.[3] |
| Disposal Route | Do not empty into drains. Avoid release to the environment.[2] | Do not let product enter drains or waterways.[1] | Do not let product enter drains. | Dispose through institutional chemical waste program.[3] |
| Container Disposal | Handle contaminated packages in the same way as the substance itself.[2] | N/A | N/A | Triple-rinse with appropriate solvent; collect rinsate as waste.[3] |
| Spill Cleanup | Take up mechanically. Place in appropriate containers for disposal.[2] | Use personal protective equipment. Avoid dust formation.[1] | Take up dry. Dispose of properly. Avoid generation of dusts. | N/A |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 8(R)-Hydroxyoctadecanoic acid
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling 8(R)-Hydroxyoctadecanoic acid. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent skin and eye contact, as well as inhalation of dust particles.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Goggles should be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant risk of splashes.[3][4] |
| Hands | Chemical-resistant Gloves | Nitrile, neoprene, or polyethylene (B3416737) gloves are recommended.[5][6] Gloves must be inspected before use and disposed of properly after handling. |
| Body | Lab Coat | A standard lab coat should be worn to prevent skin contact.[3] |
| Respiratory | Particulate Respirator | If dust formation is likely or when working in poorly ventilated areas, a NIOSH-approved particulate respirator should be used.[1][5] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially if heating the substance or if dust or aerosols may be generated.[1]
-
Ensure that eyewash stations and safety showers are readily accessible.[7]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of damage.
-
Dispensing: Handle the solid material carefully to minimize dust generation.[5] Use appropriate tools (e.g., spatula, scoopula) for transferring the substance.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Personal Hygiene: Avoid all personal contact, including inhalation.[5] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[1]
-
Clothing: Remove any contaminated clothing immediately.[5]
Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly closed.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Disposal Plan
All waste materials must be treated as hazardous waste and disposed of according to local, state, and federal regulations.
Waste Collection:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weigh paper, pipette tips) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions of this compound in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Contaminated PPE: Used gloves, lab coats, and other contaminated PPE should be placed in a designated hazardous waste container.
Disposal Procedure:
-
Ensure all waste containers are properly sealed and labeled with the contents.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to schedule a waste pickup.
-
Do not mix with other waste streams unless explicitly instructed to do so by your EHS office.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
